molecular formula C28H35N7O7 B15618330 Azo-enkephalin

Azo-enkephalin

货号: B15618330
分子量: 581.6 g/mol
InChI 键: VRKGDWIIAMEDKS-FUDKSRODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azo-enkephalin is a useful research compound. Its molecular formula is C28H35N7O7 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H35N7O7

分子量

581.6 g/mol

IUPAC 名称

(2S)-2-amino-3-[3-[[4-[(2S)-2-amino-3-[[(2S)-1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C28H35N7O7/c1-16(2)11-23(28(41)42-25(37)15-32-10-9-29)33-26(38)20(30)12-17-3-6-19(7-4-17)34-35-22-14-18(5-8-24(22)36)13-21(31)27(39)40/h3-9,11,14,20-21,23,29,32,36H,10,12-13,15,30-31H2,1-2H3,(H,33,38)(H,39,40)/t20-,21-,23-/m0/s1

InChI 键

VRKGDWIIAMEDKS-FUDKSRODSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Constrained Peptides: The Case of Azo-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Constrained Peptides

Constrained peptides are a promising class of therapeutic molecules that bridge the gap between small molecules and large biologics.[1][2] By incorporating structural constraints, such as macrocyclization, these peptides are locked into specific three-dimensional conformations.[3] This pre-organization can lead to a significant improvement in their pharmacological properties compared to their linear counterparts, including enhanced receptor affinity and selectivity, increased stability against proteolytic degradation, and improved cell permeability.[3][4] The constraint reduces the entropic penalty upon binding to a target, often resulting in higher binding affinity.[4]

One innovative approach to peptide constraint involves the use of photoswitchable cross-linkers, such as azobenzene (B91143).[5][6] Azobenzene can exist in two distinct isomers: a thermally stable, elongated trans form and a metastable, bent cis form.[5] The isomerization can be reversibly controlled by light, with UV light typically favoring the cis isomer and visible light promoting the trans isomer.[5][6] When incorporated into a peptide, the geometric changes of the azobenzene linker can induce significant conformational changes in the peptide backbone, allowing for photocontrol of its biological activity.[7][8]

Azo-Enkephalin: A Photoswitchable Opioid Peptide

This compound is a prime example of a constrained peptide where an azobenzene linker is used to control its interaction with opioid receptors. Enkephalins are endogenous pentapeptides that modulate pain perception by binding to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[9] By cross-linking the enkephalin sequence with an azobenzene moiety, it is possible to create a molecule whose affinity and efficacy for these receptors can be modulated with light.

In its trans conformation, the azobenzene linker holds the peptide in a more extended state, which may favor binding to one type of opioid receptor. Upon irradiation with UV light, the azobenzene switches to its cis conformation, inducing a bend in the peptide backbone and altering its three-dimensional shape. This new conformation may exhibit a different binding profile, potentially switching its selectivity or activity between the µ- and δ-opioid receptors. This photoswitchable behavior makes this compound a powerful tool for studying opioid receptor pharmacology with high spatiotemporal precision and a potential therapeutic agent with light-controlled activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the binding affinity and functional activity of this compound's cis and trans isomers at the µ- and δ-opioid receptors. These values are for illustrative purposes to demonstrate the data that would be generated using the experimental protocols described below.

Table 1: Receptor Binding Affinities (Ki) of this compound Isomers

CompoundReceptorKi (nM)
This compound (trans) µ-Opioid5.2
δ-Opioid58.7
This compound (cis) µ-Opioid89.3
δ-Opioid8.1

Table 2: Functional Activity (EC50) of this compound Isomers in cAMP Inhibition Assay

CompoundReceptorEC50 (nM)
This compound (trans) µ-Opioid12.5
δ-Opioid150.2
This compound (cis) µ-Opioid250.8
δ-Opioid20.3

Table 3: Functional Activity (EC50) of this compound Isomers in β-Arrestin Recruitment Assay

CompoundReceptorEC50 (nM)
This compound (trans) µ-Opioid35.1
δ-Opioid450.6
This compound (cis) µ-Opioid780.4
δ-Opioid65.7

Experimental Protocols

Synthesis of Azobenzene-Crosslinked Enkephalin

This protocol describes a general method for the synthesis of an azobenzene-crosslinked enkephalin peptide using solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Azobenzene dicarboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine (B6355638)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DCM (Dichloromethane)

Protocol:

  • Peptide Synthesis: The linear peptide is synthesized on Rink Amide resin using standard Fmoc-SPPS chemistry. The sequence will include two cysteine residues at the desired positions for crosslinking.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • On-Resin Cyclization: The azobenzene dicarboxylic acid is pre-activated with HBTU and DIPEA in DMF and then added to the resin-bound peptide. The reaction is allowed to proceed for 4-6 hours at room temperature to form the azobenzene cross-bridge between the two cysteine residues.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the cis and trans isomers of this compound for µ- and δ-opioid receptors.[1][10]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either the human µ-opioid receptor or the human δ-opioid receptor.

  • Radioligand: [³H]DAMGO (for µ-opioid receptor) or [³H]DPDPE (for δ-opioid receptor).[1]

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solutions (in DMSO).

  • UV lamp (365 nm) and visible light source (>450 nm).

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Isomer Preparation: Prepare two sets of this compound dilutions. Irradiate one set with 365 nm UV light for 30 minutes to enrich the cis isomer. Keep the other set in the dark or irradiate with >450 nm light to maintain the trans isomer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membranes (10-20 µg protein).

    • 50 µL of binding buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of this compound isomer.

    • 100 µL of radioligand at a concentration close to its Kd.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cAMP Inhibition Assay

This functional assay measures the ability of the this compound isomers to inhibit adenylyl cyclase activity via the Gi-coupled µ- and δ-opioid receptors.[2][7]

Materials:

  • HEK293 cells stably co-expressing the desired opioid receptor and a cAMP biosensor (e.g., GloSensor).

  • Assay buffer (e.g., HBSS).

  • Forskolin (B1673556).

  • This compound stock solutions.

  • UV lamp (365 nm) and visible light source (>450 nm).

  • Luminometer.

Protocol:

  • Cell Plating: Seed the cells in a 384-well white-walled plate and incubate overnight.

  • Isomer Preparation: As described in the binding assay protocol.

  • Compound Addition: Add varying concentrations of the this compound isomers to the wells.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that produces approximately 80% of its maximal response.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the forskolin-only control (100% activity) and the basal control (0% activity). Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.[4][11]

Materials:

  • CHO-K1 cells stably expressing the opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger enzyme fragment (Enzyme Acceptor) (e.g., PathHunter β-Arrestin assay).[11]

  • Cell plating reagent.

  • This compound stock solutions.

  • Reference agonist (e.g., DAMGO).

  • UV lamp (365 nm) and visible light source (>450 nm).

  • Detection reagent and chemiluminescent plate reader.

Protocol:

  • Cell Plating: Plate the cells in a 384-well white-walled plate and incubate overnight.

  • Isomer Preparation: As described in the binding assay protocol.

  • Compound Addition: Add varying concentrations of the this compound isomers or the reference agonist to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation). Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[11]

Visualizations

Signaling Pathways

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor This compound->MOR Binding DOR δ-Opioid Receptor This compound->DOR Binding G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment DOR->G_protein Activation DOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation ERK ERK beta_arrestin->ERK Activation

Caption: Opioid receptor G-protein and β-arrestin signaling pathways.

Experimental Workflows

competitive_binding_workflow start Start isomer_prep Prepare trans and cis This compound Isomers start->isomer_prep assay_setup Set up 96-well plate: Membranes, Radioligand, Test Compound isomer_prep->assay_setup incubation Incubate at 25°C for 60 minutes assay_setup->incubation filtration Filter and Wash incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Calculate Ki value using Cheng-Prusoff counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

functional_assay_workflow start Start cell_plating Plate cells expressing receptor and biosensor start->cell_plating isomer_prep Prepare trans and cis This compound Isomers cell_plating->isomer_prep compound_addition Add this compound isomers to wells isomer_prep->compound_addition stimulation Add Stimulant (e.g., Forskolin for cAMP) compound_addition->stimulation incubation Incubate at RT or 37°C stimulation->incubation read_signal Measure Luminescence or Chemiluminescence stimulation->read_signal cAMP assay detection Add detection reagent (for β-arrestin) incubation->detection β-arrestin assay only detection->read_signal analysis Calculate EC50 value read_signal->analysis end End analysis->end

Caption: General workflow for cell-based functional assays.

References

A Technical Guide to Azo-Enkephalin and its Relationship with [Leu5] Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Azo-enkephalin, a photoswitchable analogue of the endogenous opioid peptide [Leu5] enkephalin. By incorporating an azobenzene (B91143) moiety, this compound offers the ability to spatiotemporally control opioid receptor activity using light, presenting a powerful tool for research and a potential avenue for the development of novel therapeutics with reduced side effects. This document details the synthesis, pharmacological properties, and signaling pathways of this compound in direct comparison to its parent peptide, [Leu5] enkephalin. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.

Introduction

[Leu5] enkephalin is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that plays a crucial role in pain modulation and other neurological processes by acting as an agonist at opioid receptors, primarily the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR).[1] Its therapeutic potential is limited by its short half-life and systemic side effects. The advent of photopharmacology has introduced novel strategies to overcome these limitations by enabling precise control over drug activity.

Azo-enkephalins are synthetic derivatives of [Leu5] enkephalin that incorporate an azobenzene photoswitch. This modification allows for the reversible isomerization of the molecule between a thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light. This photoisomerization induces a conformational change in the peptide, altering its ability to bind to and activate opioid receptors. This light-dependent control of activity provides a mechanism for targeted drug action, minimizing off-target effects and enabling the study of opioid receptor signaling with high spatiotemporal resolution.

This guide will focus on a representative this compound analogue, hereafter referred to as Azo-[Leu5]-Enkephalin , where the phenyl ring of Phenylalanine at position 4 is substituted with an azobenzene group.

Synthesis of Azo-[Leu5]-Enkephalin

The synthesis of Azo-[Leu5]-Enkephalin is achieved through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptide chains on a solid resin support.[2] The key step involves the incorporation of a custom-synthesized amino acid, L-4-(phenylazo)-phenylalanine, during the synthesis.

Experimental Protocol: Solid-Phase Synthesis of Azo-[Leu5]-Enkephalin

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Fmoc-L-4-(phenylazo)-phenylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Solid-phase peptide synthesis vessel

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine (B10760876) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Gly, Phe(4-phenylazo), and Tyr(tBu).

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized Azo-[Leu5]-Enkephalin using mass spectrometry and analytical HPLC.

Comparative Pharmacological Data

The introduction of the azobenzene moiety into the [Leu5] enkephalin sequence significantly alters its pharmacological profile in a light-dependent manner. The trans and cis isomers of Azo-[Leu5]-Enkephalin exhibit different binding affinities and functional activities at opioid receptors.

Data Presentation

The following tables summarize the quantitative data comparing the pharmacological properties of [Leu5] enkephalin with the trans and cis isomers of a representative Azo-[Leu5]-Enkephalin. Note: The data presented here are representative values from published studies on similar photoswitchable opioid peptides and are intended for comparative purposes. Actual values may vary depending on the specific this compound analogue and experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)
[Leu5] Enkephalin 1.7[1]1.26[1]
Azo-[Leu5]-Enkephalin (trans) ~5~2
Azo-[Leu5]-Enkephalin (cis) ~50~25

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity - cAMP Inhibition Assay (EC50, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)
[Leu5] Enkephalin ~10~1
Azo-[Leu5]-Enkephalin (trans) ~20~5
Azo-[Leu5]-Enkephalin (cis) >1000>500

Lower EC50 values indicate higher potency.

Table 3: In Vitro Functional Activity - β-Arrestin Recruitment Assay (Emax, %)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)
[Leu5] Enkephalin 60[1]100[1]
Azo-[Leu5]-Enkephalin (trans) ~50~90
Azo-[Leu5]-Enkephalin (cis) <10<15

Emax is the maximal response, expressed as a percentage of the response to a standard full agonist.

Experimental Protocols for Pharmacological Assays

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Unlabeled ligands ([Leu5] enkephalin, Azo-[Leu5]-Enkephalin)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., 10 µM Naloxone)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor ligand in binding buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the potency (EC50) of the test compounds in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF-based)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Cell Plating: Plate cells in a suitable microplate and allow them to adhere.

  • Compound Treatment: Pre-incubate cells with varying concentrations of the test compounds.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves by plotting the inhibition of cAMP production against the log of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

Objective: To measure the efficacy (Emax) of the test compounds in recruiting β-arrestin to the opioid receptor.

Materials:

  • U2OS cells stably co-expressing the opioid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® assay).

  • Assay buffer

  • Detection reagents

Procedure:

  • Cell Plating: Plate cells in a white, clear-bottom microplate.

  • Compound Treatment: Add varying concentrations of the test compounds to the cells.

  • Incubation: Incubate for a specified period (e.g., 90 minutes at 37°C) to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.

  • Data Analysis: Generate dose-response curves to determine the Emax value, representing the maximal recruitment compared to a reference agonist.

Signaling Pathways and Visualization

[Leu5] enkephalin and Azo-[Leu5]-Enkephalin exert their effects by activating G protein-coupled opioid receptors. The binding of the agonist triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The photoswitchable nature of Azo-[Leu5]-Enkephalin allows for the light-induced modulation of these pathways.

G Protein-Dependent Signaling

Upon agonist binding, the opioid receptor couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can modulate various downstream effectors, including ion channels.

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Binding G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP G_alpha->AC Inhibition Effector Downstream Effectors G_beta_gamma->Effector Modulation cAMP cAMP ATP->cAMP Conversion Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Opioid_Receptor Opioid Receptor Agonist->Opioid_Receptor Binding GRK GRK Opioid_Receptor->GRK Activation P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylation Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruitment Signaling Downstream Signaling Beta_Arrestin->Signaling Initiation Internalization Receptor Internalization Beta_Arrestin->Internalization Mediation Photoswitchable_Control Trans_Isomer trans-Azo-Enkephalin (Active) Cis_Isomer cis-Azo-Enkephalin (Inactive) Trans_Isomer->Cis_Isomer UV/Blue Light Receptor_Activation Opioid Receptor Activation Trans_Isomer->Receptor_Activation Cis_Isomer->Trans_Isomer Visible Light/ Thermal Relaxation Cis_Isomer->Receptor_Activation Reduced Activation Signaling_On Signaling ON Receptor_Activation->Signaling_On Signaling_Off Signaling OFF Receptor_Activation->Signaling_Off

References

Spectroscopic Properties of Azo-Enkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic properties of Azo-enkephalins, a class of photoswitchable opioid peptides. By incorporating an azobenzene (B91143) moiety into the native enkephalin structure, these molecules offer the ability to control opioid receptor activity with light, a concept with significant implications for photopharmacology and targeted drug delivery. This document details the key spectroscopic techniques used to characterize Azo-enkephalins, including UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD). We present a compilation of representative spectroscopic data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in opioid science and drug development.

Introduction to Azo-Enkephalins

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting as agonists at opioid receptors. Azo-enkephalins are synthetic derivatives of these peptides where a photoswitchable azobenzene unit is covalently attached. This modification allows for reversible control over the peptide's three-dimensional structure, and consequently, its biological activity. The azobenzene moiety can exist in two isomeric forms, the thermally stable trans isomer and the metastable cis isomer, which can be interconverted using light of specific wavelengths. This photoisomerization induces conformational changes in the peptide backbone, altering its binding affinity for opioid receptors and thus modulating its analgesic effect. The ability to remotely control the activity of these opioid peptides with high spatiotemporal precision opens up new avenues for therapeutic interventions with potentially reduced side effects.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of Azo-enkephalins is paramount for their development and application. Spectroscopic techniques are essential for confirming the successful synthesis and purification of these compounds, for studying the kinetics and efficiency of the photoisomerization process, and for elucidating the structural changes that underpin their photoswitchable biological activity.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary technique used to monitor the photoisomerization of Azo-enkephalins. The trans and cis isomers of the azobenzene chromophore have distinct absorption spectra. Typically, the trans isomer exhibits a strong π-π* transition in the UV-A region (around 320-380 nm) and a weaker, often obscured, n-π* transition in the visible region (around 440 nm). Upon irradiation with UV light, the trans-to-cis isomerization occurs, leading to a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. The reverse cis-to-trans isomerization can be induced by irradiation with visible light (typically blue or green light) or can occur thermally in the dark.

Table 1: Representative UV-Vis Absorption Data for an Azo-Enkephalin Analog

Isomerπ-π* Transition (λmax)Molar Extinction Coefficient (ε) at π-π* λmaxn-π* Transition (λmax)Molar Extinction Coefficient (ε) at n-π* λmax
trans~360 nmHigh (~15,000 - 25,000 M⁻¹cm⁻¹)~440 nmLow (~500 - 1,500 M⁻¹cm⁻¹)
cis~320 nm (often a shoulder)Low~440 nmHigher than trans (~1,500 - 3,000 M⁻¹cm⁻¹)

Note: The exact λmax and ε values are highly dependent on the specific molecular structure of the this compound and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO)) at a concentration of approximately 10-50 µM. The solvent should be transparent in the spectral region of interest (250-600 nm).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Measurement of the trans Isomer: Fill a quartz cuvette (1 cm path length) with the sample solution. Keep the sample in the dark to ensure it is predominantly in the thermally stable trans state. Record the absorption spectrum.

  • trans-to-cis Isomerization: Irradiate the sample in the cuvette with a UV light source (e.g., a 365 nm LED or a filtered mercury lamp) for a defined period. Record the absorption spectrum at regular intervals to monitor the isomerization process until a photostationary state is reached.

  • cis-to-trans Isomerization: Following the generation of the cis-rich photostationary state, irradiate the sample with visible light (e.g., a >420 nm LED or a filtered white light source) to induce back-isomerization to the trans state. Alternatively, monitor the thermal back-relaxation by recording spectra at set time intervals in the dark.

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Caption: Workflow for UV-Vis spectroscopic analysis of this compound photoisomerization.

Fluorescence Spectroscopy

While azobenzene itself is typically non-fluorescent due to efficient photoisomerization, the enkephalin part of the molecule contains a tyrosine residue which is intrinsically fluorescent. The fluorescence of the tyrosine residue can be a sensitive probe of the local environment and the overall conformation of the peptide. Changes in the fluorescence intensity and emission maximum upon photoisomerization of the azobenzene moiety can provide valuable information about the conformational changes in the peptide. Furthermore, some specifically designed azo-dyes can exhibit fluorescence, and their incorporation into enkephalin would yield fluorescent Azo-enkephalins.

Table 2: Representative Fluorescence Data for an this compound Analog

Spectroscopic Parametertrans Isomercis Isomer
Excitation Wavelength (λex)~275 nm (for Tyrosine)~275 nm (for Tyrosine)
Emission Wavelength (λem)~305 nmQuenched or shifted λem
Fluorescence Quantum Yield (ΦF)LowVery Low (often quenched)
Fluorescence Lifetime (τ)~1-3 nsShorter than trans

Note: The fluorescence of the tyrosine residue is often quenched by the azobenzene moiety, especially in the cis form, due to Förster Resonance Energy Transfer (FRET) or other quenching mechanisms.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound (typically 1-10 µM) in a fluorescence-free solvent (e.g., PBS or Tris buffer).

  • Spectrofluorometer Setup: Use a spectrofluorometer equipped with a thermostatted cuvette holder. Set the excitation wavelength to ~275 nm to selectively excite the tyrosine residue.

  • Emission Spectrum Measurement: Record the emission spectrum from ~285 nm to 400 nm for the dark-adapted (trans) sample.

  • Photoisomerization and Measurement: Irradiate the sample with UV light (365 nm) directly in the spectrofluorometer (if possible) or externally and quickly transfer it to record the emission spectrum of the cis-rich state.

  • Quantum Yield and Lifetime Measurements: Determine the fluorescence quantum yield relative to a standard (e.g., tryptophan in water, ΦF = 0.13). Measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed, atomic-level structural information about Azo-enkephalins in solution. 1D ¹H NMR spectra can be used to monitor the photoisomerization process by observing the changes in the chemical shifts of the aromatic protons of the azobenzene and the peptide. 2D NMR techniques, such as COSY, TOCSY, and NOESY, can be employed to assign the proton resonances and to determine the three-dimensional structure of both the trans and cis isomers. The Nuclear Overhauser Effect (NOE) provides through-space distance constraints between protons, which are crucial for calculating the solution structures.

Table 3: Representative ¹H NMR Chemical Shift Ranges for an this compound Analog

Proton Typetrans Isomer (ppm)cis Isomer (ppm)
Azobenzene aromatic protons7.2 - 8.06.8 - 7.5 (upfield shift)
Tyrosine aromatic protons6.7 - 7.26.6 - 7.1
Phenylalanine aromatic protons7.1 - 7.47.0 - 7.3
Peptide amide (NH) protons7.5 - 8.5Significant changes in chemical shifts
Peptide α-protons3.5 - 4.8Significant changes in chemical shifts

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the this compound in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the peptide and the desired experimental conditions.

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution and sensitivity.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum of the dark-adapted (trans) sample.

  • Photoisomerization in the NMR Tube: Irradiate the NMR tube with a fiber-optic coupled UV-LED (365 nm) to generate the cis-rich state and acquire the ¹H NMR spectrum.

  • 2D NMR Experiments: Perform a series of 2D NMR experiments (COSY, TOCSY, NOESY, ROESY) on both the trans and cis samples to obtain structural information.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the NOE-derived distance restraints for structure calculation using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the secondary structure of peptides. Enkephalins in solution are generally flexible but can adopt folded conformations, such as β-turns. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation. Photoisomerization of the azobenzene moiety can induce significant changes in the secondary structure of the this compound, which can be monitored by CD. For instance, the trans isomer might favor a more extended or a specific turn structure, while the cis isomer could disrupt this structure or induce a different one.

Table 4: Representative Circular Dichroism Data for an this compound Analog

IsomerCharacteristic CD Bands (nm)Interpretation
transNegative band around 220-230 nm, positive band around 200 nmMay indicate the presence of β-turn structures
cisChanges in the intensity and position of the bandsSuggests a change in the secondary structure, possibly towards a more disordered conformation

Note: The interpretation of CD spectra for small, flexible peptides like enkephalins can be complex and often requires comparison with theoretical calculations.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a solution of the this compound (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) that does not have high absorbance in the far-UV region.

  • CD Spectropolarimeter: Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.

  • Measurement: Record the CD spectrum of the dark-adapted (trans) sample in a quartz cuvette with a short path length (e.g., 0.1 cm) from 260 nm down to 190 nm.

  • Photoisomerization: Irradiate the sample with a UV light source (365 nm) to generate the cis-rich state and record the CD spectrum.

  • Data Analysis: The data is typically presented as molar ellipticity [θ]. The spectra of the trans and cis isomers are compared to assess the changes in secondary structure.

Signaling Pathway of this compound

Enkephalins exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets for enkephalins are the μ- and δ-opioid receptors. The binding of an this compound in its active conformation (typically the trans isomer) to these receptors initiates an intracellular signaling cascade.

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Caption: Simplified signaling pathway of an active this compound isomer.

Upon binding, the opioid receptor activates an associated inhibitory G-protein (Gi/o). The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the G-protein can directly modulate ion channels, typically by activating inwardly rectifying potassium (K⁺) channels and inhibiting voltage-gated calcium (Ca²⁺) channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately leads to the analgesic effect. The cis isomer of the this compound, having a different shape, is designed to have a lower affinity for the opioid receptor, thus rendering it biologically inactive or significantly less active.

Conclusion

Azo-enkephalins represent a fascinating class of molecules at the intersection of peptide chemistry, photochemistry, and pharmacology. Their spectroscopic properties are key to understanding and optimizing their function as photoswitchable drugs. This guide has provided a comprehensive overview of the primary spectroscopic techniques used for their characterization, along with representative data and experimental protocols. The ability to precisely control opioid signaling with light holds immense promise for the future of pain management and neuroscience research. Further detailed spectroscopic studies on novel this compound analogs will be crucial for advancing this exciting field.

Methodological & Application

Application Notes and Protocols for Azo-Enkephalin in Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-enkephalins are synthetic, photoswitchable derivatives of endogenous enkephalin peptides. The incorporation of an azobenzene (B91143) moiety into the enkephalin structure allows for the reversible control of its biological activity using light. The azobenzene group can exist in two isomeric states: a thermally stable trans form and a metastable cis form. Irradiation with a specific wavelength of light can induce isomerization from trans to cis, and a different wavelength (or thermal relaxation) can revert it back to the trans form. This property makes Azo-enkephalins powerful tools for studying the kinetics and dynamics of opioid receptor signaling with high spatiotemporal precision.

This document provides detailed protocols for characterizing the binding and functional activity of Azo-enkephalin at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Application

These protocols are designed for the pharmacological characterization of this compound or other photoswitchable opioid ligands. The primary applications include:

  • Determination of binding affinity (Ki) for µ, δ, and κ opioid receptors in both trans and cis isomeric states.

  • Quantification of functional potency and efficacy (IC50, EC50) through G-protein coupled signaling pathways.

  • Assessment of downstream signaling, such as β-arrestin recruitment, to investigate biased agonism.

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical this compound. These values are for illustrative purposes to demonstrate data presentation and analysis. Actual values must be determined experimentally.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound Isomers

CompoundReceptorKi (nM) - trans isomerKi (nM) - cis isomer
This compoundµ (Mu)1.525.0
δ (Delta)5.28.5
κ (Kappa)150.0350.0

Table 2: Functional Potency (IC50/EC50) of this compound Isomers in cAMP Inhibition Assay

CompoundReceptorIC50 (nM) - trans isomerIC50 (nM) - cis isomer
This compoundµ (Mu)10.8180.5
δ (Delta)25.345.7
κ (Kappa)>1000>1000

Table 3: β-Arrestin Recruitment Potency (EC50) of this compound Isomers

CompoundReceptorEC50 (nM) - trans isomerEC50 (nM) - cis isomer
This compoundµ (Mu)55.2950.0
δ (Delta)120.8210.3
κ (Kappa)>1000>1000

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the determination of the inhibitory constant (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO

    • δ-receptor: [³H]-Naltrindole

    • κ-receptor: [³H]-U69,593

  • This compound: Stock solution in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Cell Harvester.

  • Scintillation Counter.

  • UV-LED light source for isomerization (e.g., 365 nm for trans to cis and >420 nm for cis to trans).

Protocol:

  • Preparation of this compound Isomers:

    • trans isomer: Prepare dilutions of this compound in binding buffer under dim light to maintain the thermally stable trans form.

    • cis isomer: Irradiate the this compound solution with a 365 nm UV-LED for a predetermined time to achieve a photostationary state with a high percentage of the cis isomer. All subsequent steps for the cis isomer should be performed under red light to prevent back-isomerization.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM Naloxone (for non-specific binding), or 50 µL of varying concentrations of this compound (trans or cis isomer).

    • Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.

    • Add 150 µL of the cell membrane preparation (5-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This protocol measures the functional potency of this compound by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably co-expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Forskolin (B1673556): To stimulate adenylyl cyclase.

  • This compound: Stock solution in DMSO.

  • cAMP Detection Kit (e.g., HTRF or luminescence-based).

  • UV-LED light source.

Protocol:

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.

  • Preparation of this compound Isomers: Prepare serial dilutions of the trans and cis isomers as described in the binding assay protocol.

  • Compound Addition: Add the diluted this compound isomers to the respective wells.

  • Forskolin Stimulation: Add a sub-maximal concentration of forskolin to all wells (except the basal control) to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Normalize the data with the forskolin-only control representing 100% cAMP production.

  • Plot the normalized response against the log concentration of this compound.

  • Determine the IC50 or EC50 value using a sigmoidal dose-response curve fit.

β-Arrestin Recruitment Assay

This protocol assesses the ability of this compound to induce the recruitment of β-arrestin to the activated opioid receptor.

Materials and Reagents:

  • Cell Line: A cell line engineered to express the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® β-Arrestin assay).

  • Assay Buffer.

  • This compound: Stock solution in DMSO.

  • Detection Reagents for the specific assay system.

  • Luminometer.

  • UV-LED light source.

Protocol:

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Preparation of this compound Isomers: Prepare serial dilutions of the trans and cis isomers.

  • Compound Addition: Add the diluted this compound isomers to the cell plates.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Plot the luminescence signal against the log concentration of this compound.

  • Determine the EC50 value from the resulting concentration-response curve.

Visualizations

G cluster_0 Opioid Receptor Signaling This compound This compound Opioid Receptor Opioid Receptor This compound->Opioid Receptor Binds G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor->G-protein (Gi/o) Activates GRK GRK Opioid Receptor->GRK Phosphorylates G-protein (Gi/o)->Gα Gβγ Gβγ G-protein (Gi/o)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gα->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases β-Arrestin β-Arrestin GRK->β-Arrestin Recruits Internalization/MAPK Internalization/MAPK β-Arrestin->Internalization/MAPK Initiates

Caption: Opioid Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare trans/cis this compound Isomers B Set up 96-well plate: Buffers, Radioligand, Test Compound A->B C Add Cell Membranes B->C D Incubate at Room Temperature C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Experimental Workflow for Binding Assay.

G cluster_2 This compound Isomer Binding Affinity This compound This compound trans trans This compound->trans cis cis This compound->cis mu mu trans->mu High Affinity delta delta trans->delta Moderate Affinity kappa kappa trans->kappa Low Affinity cis->mu Low Affinity cis->delta Moderate Affinity cis->kappa Very Low Affinity

Caption: this compound Isomer Affinity Profile.

Application Note: Structural Analysis of Azo-Enkephalin using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural elucidation of azo-enkephalin, a photoswitchable pentapeptide, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for understanding the conformational changes induced by photo-isomerization of the azobenzene (B91143) moiety, which underpins its function as a molecular switch for opioid receptor activity.

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation by binding to opioid receptors in the central nervous system.[1][2][3] this compound is a synthetic analogue incorporating an azobenzene photoswitch, allowing for reversible control of its biological activity with light. The trans and cis isomers of the azobenzene group induce distinct three-dimensional conformations of the peptide, leading to differential binding affinities for μ (mu) and δ (delta) opioid receptors.[4][5]

High-resolution NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7] By analyzing various NMR parameters, including chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs), it is possible to define the distinct solution structures of the trans and cis isomers of this compound. This knowledge is critical for the rational design of photopharmacological agents and for understanding the molecular basis of their activity.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality NMR data.[8] The following protocol outlines the key steps for preparing an this compound sample suitable for structural analysis.

Materials:

  • High-purity (>95%) synthetic this compound.

  • Deuterated solvents (e.g., Deuterium Oxide - D₂O, or Dimethyl sulfoxide (B87167) - DMSO-d₆).

  • Phosphate buffer (e.g., 10 mM Sodium Phosphate).

  • Deuterated acid (DCl) and base (NaOD) for pH adjustment.

  • Internal reference standard (e.g., DSS or TSP).

  • High-quality 5 mm NMR tubes.

Protocol:

  • Peptide Dissolution: Dissolve the lyophilized this compound powder in the chosen deuterated solvent to achieve a final concentration between 1-5 mM.[9][10][11] Higher concentrations improve the signal-to-noise ratio but may lead to aggregation.

  • Buffer and pH Adjustment: If using an aqueous buffer, prepare it in 99.9% D₂O. A common choice is 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons.[12][13] Adjust the pH of the sample to the desired value (e.g., pH 4.5 - 6.5) using small aliquots of DCl or NaOD. The pH is crucial as it affects chemical shifts and peptide folding.[9][14]

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

  • Transfer to NMR Tube: Transfer approximately 500-600 µL of the final sample solution into a clean, high-quality NMR tube.

  • Photo-isomerization (for cis state): To study the cis isomer, the NMR sample is irradiated with UV light (typically ~365 nm) until the photostationary state is reached, which can be monitored by 1D ¹H NMR. The trans isomer can be regenerated by irradiation with visible light (typically >420 nm).

G cluster_workflow Diagram 1: this compound Sample Preparation Workflow peptide Synthesize & Purify This compound (>95%) dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) peptide->dissolve buffer Add Buffer & Adjust pH (e.g., 10 mM Phosphate, pH 5.5) dissolve->buffer transfer Transfer ~550 µL to 5 mm NMR Tube buffer->transfer ready_trans NMR Sample Ready (trans-isomer) transfer->ready_trans irradiate Irradiate with UV Light (~365 nm) ready_trans->irradiate ready_cis NMR Sample Ready (cis-isomer) irradiate->ready_cis

Caption: Diagram 1: Workflow for preparing this compound samples for NMR analysis.

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural information. Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9][12]

Key Experiments:

  • 1D ¹H: A simple proton spectrum used to assess sample quality, concentration, and to monitor photo-isomerization.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.[6] This is the first step in resonance assignment.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds, primarily used to identify adjacent protons within a residue.[6][15]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on protons that are close in space (typically < 5-6 Å), regardless of bond connectivity.[15][16] This is the primary source of distance restraints for structure calculation. A mixing time of 150-300 ms (B15284909) is typical for peptides.

  • 2D ¹H-¹³C or ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon or nitrogen atoms. This is essential for resolving spectral overlap, especially if isotopic labeling is used.[9][10]

Protocol:

  • Acquire a 1D ¹H spectrum of the initial (trans) sample.

  • Record a set of 2D spectra (TOCSY, COSY, NOESY) on the trans-isomer at a constant temperature (e.g., 298 K).

  • Irradiate the sample inside the spectrometer (or externally) with the appropriate wavelength to generate the cis-isomer.

  • Acquire a second set of 1D and 2D spectra on the cis-isomer under identical conditions to allow for direct comparison.

Data Processing and Structural Analysis

The collected NMR data is processed and analyzed to generate a 3D structural model.

G cluster_analysis Diagram 2: Overall NMR Structural Analysis Workflow acquire 1. NMR Data Acquisition (TOCSY, NOESY, etc.) process 2. Data Processing (Fourier Transform, Phasing) acquire->process assign 3. Resonance Assignment (Assign peaks to specific atoms) process->assign restraints 4. Extract Structural Restraints assign->restraints noes NOE Cross-peaks → Distance Restraints restraints->noes jcouplings ³J Coupling Constants → Dihedral Angle Restraints restraints->jcouplings calculation 5. Structure Calculation (Molecular Dynamics, Simulated Annealing) noes->calculation jcouplings->calculation validation 6. Structure Validation & Ensemble Analysis calculation->validation

Caption: Diagram 2: A logical workflow for NMR-based structure determination of peptides.

Protocol:

  • Processing: Process the raw NMR data using software like TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use software such as CARA or SPARKY to assign the NMR signals to specific atoms in the this compound sequence (Tyr-Gly-Gly-Phe-X, where X is the azo-modified residue). This is achieved by linking spin systems from the TOCSY spectrum and then ordering them based on sequential NOE connectivities (e.g., Hα(i) to HN(i+1)) observed in the NOESY spectrum.

  • Restraint Generation:

    • Distance Restraints: Integrate the volumes of cross-peaks in the NOESY spectrum. These volumes are inversely proportional to the sixth power of the distance between the protons and are calibrated to generate distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

    • Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the backbone dihedral angle Φ via the Karplus equation.[17]

  • Structure Calculation: Use the experimental restraints as input for structure calculation programs like CYANA, XPLOR-NIH, or AMBER. These programs use simulated annealing and molecular dynamics algorithms to generate an ensemble of structures that are consistent with the experimental data.

  • Validation: The final ensemble of structures is evaluated for quality based on agreement with experimental restraints and stereochemical properties using tools like PROCHECK-NMR.

Quantitative Data Presentation

The following tables provide templates for the presentation of key quantitative data derived from the NMR analysis of both trans and cis isomers of this compound.

Table 1: Representative ¹H Chemical Shifts (δ) for trans-Azo-Enkephalin in 90% H₂O/10% D₂O at 298 K

ResidueHNOther Protons
Tyr¹-4.102.95, 3.10Aromatic: 6.75, 7.05
Gly²8.553.80, 3.95--
Gly³8.303.75, 3.90--
Phe⁴8.154.603.05, 3.15Aromatic: 7.20-7.35
Azo-X⁵7.954.40-Azo-phenyl: 7.50-7.90

Table 2: Representative ¹H Chemical Shifts (δ) for cis-Azo-Enkephalin in 90% H₂O/10% D₂O at 298 K

ResidueHNOther Protons
Tyr¹-4.052.90, 3.05Aromatic: 6.70, 7.00
Gly²8.653.75, 3.90--
Gly³8.403.70, 3.85--
Phe⁴8.254.553.00, 3.10Aromatic: 7.15-7.30
Azo-X⁵8.054.35-Azo-phenyl: 6.90-7.40

Table 3: Key ³J(HN, Hα) Coupling Constants (Hz) and Corresponding Dihedral Angles (Φ)

ResidueIsomer³J(HN, Hα) (Hz)Calculated Φ Angle Range
Gly²trans5.8, 6.2N/A
Gly²cis6.0, 6.5N/A
Phe⁴trans7.8-140° to -100°
Phe⁴cis8.5-150° to -90°
Azo-X⁵trans7.6-140° to -100°
Azo-X⁵cis8.2-150° to -90°

Table 4: Summary of Key Inter-residue NOEs for Structural Determination

NOE TypeObserved in trans-isomerObserved in cis-isomerStructural Implication
Hα(Gly²) to HN(Gly³)StrongStrongSequential connectivity
HN(Phe⁴) to HN(Azo-X⁵)MediumWeakTurn/Folded structure
Tyr¹ Aromatic to Phe⁴ AromaticWeakNoneSpatial proximity of rings
Hα(Tyr¹) to Hβ(Phe⁴)NoneMediumConformational change

Enkephalin Signaling Pathway

This compound exerts its biological effect by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that leads to an overall reduction in neuronal excitability.

G cluster_pathway Diagram 3: Simplified Enkephalin Signaling Pathway enkephalin This compound (Agonist) receptor Opioid Receptor (μ or δ) enkephalin->receptor binds to g_protein Gi/o Protein Activation (α and βγ subunits dissociate) receptor->g_protein activates adenylyl Adenylyl Cyclase g_protein->adenylyl α-subunit inhibits ion_channel Ion Channel Modulation g_protein->ion_channel βγ-subunits modulate camp ↓ Intracellular cAMP adenylyl->camp response Reduced Neuronal Excitability & Neurotransmitter Release camp->response k_channel ↑ K⁺ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca²⁺ Influx ion_channel->ca_channel k_channel->response ca_channel->response

Caption: Diagram 3: Enkephalin binding to opioid receptors inhibits neuronal activity.

References

Application Notes and Protocols for Circular Dichroism Studies of Azo-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of Azo-enkephalin using circular dichroism (CD) spectroscopy. Azo-enkephalins are photoswitchable opioid peptides that allow for the reversible control of their biological activity with light. This capability makes them powerful tools for studying opioid receptor signaling and for the development of photopharmacology. Circular dichroism is an essential technique for characterizing the conformational changes in this compound that underpin its photoswitchable activity.

Introduction to this compound and Circular Dichroism

Enkephalins are endogenous pentapeptides that modulate pain and emotions by binding to opioid receptors. Their biological activity is highly dependent on their three-dimensional conformation. Azo-enkephalins are synthetic analogs where a photoswitchable azobenzene (B91143) moiety is incorporated into the peptide structure. The azobenzene group can exist in two distinct isomers: a thermally stable, elongated trans form and a metastable, bent cis form. This isomerization can be controlled by light, with UV-A light (~365 nm) typically favoring the cis isomer and blue light (~450 nm) or thermal relaxation favoring the trans isomer.

This reversible conformational change in the azobenzene moiety can be transmitted to the peptide backbone, altering its overall shape and, consequently, its ability to bind to and activate opioid receptors. Circular dichroism (CD) spectroscopy is a sensitive technique for monitoring these conformational changes. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone and aromatic side chains in this compound are chiral and their spatial arrangement gives rise to a characteristic CD spectrum. Changes in the peptide's secondary structure upon photoisomerization of the azobenzene unit will be reflected in the far-UV CD spectrum (190-250 nm), while alterations in the environment of the aromatic side chains and the azobenzene chromophore itself can be observed in the near-UV CD spectrum (250-350 nm).

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative CD data for an this compound analog. These values are based on typical observations for photoswitchable peptides and are intended for illustrative purposes to guide researchers in their data analysis.

IsomerWavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)Predominant Secondary Structure
trans208-8,000Disordered/Random Coil
trans222-2,000Disordered/Random Coil
cis208-4,500β-turn/More Ordered
cis222-4,000β-turn/More Ordered

Note: The change in mean residue ellipticity at 222 nm is often indicative of a transition towards a more ordered secondary structure, such as a β-turn, which is a common conformational motif in receptor-bound enkephalins.

Experimental Protocols

This section provides a detailed methodology for conducting CD studies on this compound.

Sample Preparation
  • Peptide Synthesis and Purification: this compound should be synthesized using standard solid-phase peptide synthesis protocols. The azobenzene moiety can be introduced as a modified amino acid during synthesis. Following synthesis, the peptide must be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be lyophilized and stored at -20°C or lower, protected from light.

  • Solvent Selection: The choice of solvent is critical. A common solvent for CD studies of peptides is a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be filtered (0.22 µm filter) and degassed prior to use. For photoswitching experiments, it is crucial that the solvent does not absorb significantly at the irradiation wavelengths.

  • Concentration Determination: Accurately determine the concentration of the this compound stock solution. This can be done using the absorbance of the tyrosine residue at 275 nm (ε ≈ 1400 M⁻¹cm⁻¹) or through quantitative amino acid analysis. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL (approximately 150-300 µM).

  • Sample Preparation for CD: Prepare the final sample by diluting the stock solution with the chosen buffer to the desired concentration. The sample should be prepared in a low-volume quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.

Circular Dichroism Spectroscopy
  • Instrumentation: Use a calibrated CD spectrometer. The instrument should be purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Initial Spectrum (dark-adapted trans state):

    • Place the cuvette containing the this compound solution in the CD spectrometer's sample holder.

    • Record a baseline spectrum with the buffer alone under the same conditions.

    • Record the CD spectrum of the dark-adapted sample (which should be predominantly in the trans state) from 260 nm to 190 nm.

    • Typical instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 s

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Photoisomerization to the cis state:

    • Irradiate the sample directly in the cuvette with a UV-A light source (e.g., a 365 nm LED or a filtered mercury lamp).

    • The irradiation time will depend on the light source intensity and the quantum yield of isomerization. This should be optimized by monitoring the changes in the UV-Vis absorption spectrum of the azobenzene moiety (the π-π* transition of the trans isomer around 320-360 nm will decrease, while the n-π* transition of the cis isomer around 440 nm will increase). A photostationary state is reached when no further spectral changes are observed.

  • CD Spectrum of the cis state:

    • Immediately after irradiation, record the CD spectrum of the sample under the same conditions as the trans state.

  • Photoisomerization back to the trans state:

    • To confirm reversibility, irradiate the sample with blue light (e.g., a 450 nm LED) to drive the population back to the trans isomer.

    • Record the CD spectrum again to ensure it returns to the initial state.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues (5 for enkephalin)

      • l is the path length of the cuvette in centimeters.

    • The secondary structure content can be estimated from the far-UV CD spectra using deconvolution algorithms (e.g., CONTIN, SELCON3, K2D2).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis synthesis This compound Synthesis & Purification dissolution Dissolution in Buffer synthesis->dissolution concentration Concentration Determination dissolution->concentration dark_adapt Dark Adaptation (trans state) concentration->dark_adapt cd_trans Record CD Spectrum (trans) dark_adapt->cd_trans uv_irrad UV-A Irradiation (~365 nm) cd_trans->uv_irrad cd_cis Record CD Spectrum (cis) uv_irrad->cd_cis vis_irrad Visible Light Irradiation (~450 nm) cd_cis->vis_irrad cd_trans_rev Record CD Spectrum (trans, recovery) vis_irrad->cd_trans_rev baseline Baseline Correction cd_trans_rev->baseline conversion Convert to Mean Residue Ellipticity baseline->conversion deconvolution Secondary Structure Estimation conversion->deconvolution

Caption: Experimental workflow for CD analysis of this compound.

Isomer-Conformation-Activity Relationship

isomer_conformation_activity cluster_trans trans-Azo-Enkephalin cluster_cis cis-Azo-Enkephalin trans_isomer trans Isomer trans_conformation Disordered Conformation trans_isomer->trans_conformation Elongated Structure cis_isomer cis Isomer trans_isomer->cis_isomer UV-A light (~365 nm) trans_activity Low Receptor Affinity/Activity trans_conformation->trans_activity cis_isomer->trans_isomer Visible light (~450 nm) or heat cis_conformation Ordered Conformation (e.g., β-turn) cis_isomer->cis_conformation Bent Structure cis_activity High Receptor Affinity/Activity cis_conformation->cis_activity

Caption: Relationship between isomer, conformation, and activity.

Opioid Receptor Signaling Pathway Modulation

opioid_signaling cluster_receptor Opioid Receptor cluster_ligand This compound Isomers cluster_downstream Downstream Signaling receptor Opioid Receptor (GPCR) g_protein Gαi/o Activation receptor->g_protein Activation trans trans-Azo-Enkephalin trans->receptor Low Affinity Binding cis cis-Azo-Enkephalin cis->receptor High Affinity Binding adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp cellular_response ↓ Neuronal Excitability (Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Modulation of the opioid receptor signaling pathway.

Application of Azo-enkephalin in competitive binding experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation by binding to opioid receptors.[1][2] Azo-enkephalin is a synthetic, photo-switchable analog of enkephalin, incorporating an azobenzene (B91143) moiety into its structure. This modification allows for reversible control of its biological activity using light. The azobenzene group can exist in two photo-isomerizable forms: a thermally stable trans isomer and a metastable cis isomer. This photo-switching capability makes this compound a valuable tool in pharmacology and neuroscience for studying opioid receptor function with high spatiotemporal precision.

Competitive binding assays are fundamental in determining the binding affinity of a ligand, such as this compound, to a receptor.[3] This is achieved by measuring the ability of the unlabeled ligand (the "competitor") to displace a radiolabeled ligand from the receptor. The concentration at which the competitor displaces 50% of the radiolabeled ligand is known as the IC50 value, which can then be used to calculate the binding affinity (Ki).[3]

This document provides a detailed protocol for conducting a competitive binding experiment using this compound and membranes from cells expressing opioid receptors.

Principle of the Assay

The competitive binding assay quantifies the affinity of this compound for opioid receptors by measuring its ability to compete with a known radiolabeled opioid receptor ligand (e.g., [³H]-DAMGO for μ-opioid receptors or [³H]-Naltrindole for δ-opioid receptors). The assay is based on the law of mass action, where this compound and the radioligand compete for a finite number of receptor binding sites. By varying the concentration of this compound while keeping the radioligand concentration constant, a competition curve can be generated to determine the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Data Presentation

The binding affinities of this compound in its trans and cis forms for μ- and δ-opioid receptors can be determined and compared to standard opioid ligands. The following table presents hypothetical, yet plausible, binding data for this compound, illustrating the expected shift in affinity upon photo-isomerization, alongside data for well-characterized enkephalin analogs.

CompoundReceptor SubtypeKᵢ (nM)Radioligand Used
This compound (trans) μ (mu)5.2[³H]-DAMGO
This compound (cis) μ (mu)89.7[³H]-DAMGO
This compound (trans) δ (delta)1.8[³H]-Naltrindole
This compound (cis) δ (delta)45.3[³H]-Naltrindole
[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO)μ (mu)1.5[³H]-DAMGO
[D-Pen², D-Pen⁵]-enkephalin (DPDPE)δ (delta)0.7[³H]-Naltrindole
Met-Enkephalinμ (mu)25[³H]-DAMGO
Met-Enkephalinδ (delta)1.2[³H]-Naltrindole

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Membranes from cell lines expressing the opioid receptor of interest (e.g., CHO-μ or HEK-δ cells) or from guinea pig brain tissue.[5]

  • Radioligand: e.g., [³H]-DAMGO for μ-receptors or [³H]-Naltrindole for δ-receptors.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist, such as Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter mats (e.g., GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • UV light source for photo-isomerization (e.g., 365 nm for trans to cis and >420 nm for cis to trans).

Protocol for Competitive Radioligand Binding Assay
  • Preparation of this compound Dilutions:

    • Prepare serial dilutions of this compound in assay buffer. To test the cis isomer, irradiate the dilutions with a 365 nm UV light source for a sufficient time to achieve photo-stationary state. For the trans isomer, either keep the compound in the dark or irradiate with >420 nm light.

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each condition:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Dry the filter mats and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

Visualizations

Competitive Binding Assay Workflow

G Workflow of this compound Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Binding cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Photo-isomerize to 'cis' or 'trans' form A->B C Add Radioligand, Membrane Prep, and this compound to Plate B->C D Incubate to Reach Equilibrium C->D E Filter and Wash to Separate Bound from Unbound Ligand D->E F Measure Radioactivity E->F G Calculate Specific Binding H Plot Competition Curve (log[this compound] vs % Binding) G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow of a competitive binding assay for this compound.

Opioid Receptor Signaling Pathway

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular AzoEnkephalin This compound OpioidReceptor Opioid Receptor (GPCR) AzoEnkephalin->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability IonChannel->NeuronalActivity

Caption: Simplified signaling pathway of an opioid receptor upon activation.

References

Azo-Enkephalin: A Photoswitchable Probe for High-Resolution Opioid Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azo-enkephalin is a synthetically modified version of the endogenous opioid peptide enkephalin, engineered to incorporate a photoswitchable azobenzene (B91143) moiety. This modification allows for the precise spatiotemporal control of the molecule's conformation, and consequently, its biological activity. By introducing an azo-bridge, typically between the tyrosine at position 1 and the phenylalanine at position 4, the enkephalin analog can be reversibly isomerized between its trans and cis forms using light of specific wavelengths. This unique property makes this compound a powerful molecular probe for the detailed mapping of mu (µ) and delta (δ) opioid receptors, offering insights into receptor distribution, dynamics, and function with high precision.

The trans isomer is typically the more stable, extended form, while the cis isomer adopts a bent conformation. This light-induced conformational change can dramatically alter the ligand's affinity for its receptor, effectively turning its binding "on" or "off" in a controlled manner. This enables researchers to study receptor populations in specific locations and at specific times, providing a level of detail unattainable with traditional pharmacological tools.

Principle of Operation

The core principle behind this compound as a molecular probe lies in the photoisomerization of its integrated azobenzene group.

  • Trans Isomer (Active State): In its thermally stable ground state, the azobenzene bridge is in the trans configuration. This conformation typically presents the key pharmacophoric residues of the enkephalin molecule in an orientation that is favorable for binding to opioid receptors.

  • Cis Isomer (Inactive State): Upon irradiation with a specific wavelength of light (usually in the UV-A range, ~365 nm), the azobenzene undergoes isomerization to the cis configuration. This conformational change alters the geometry of the peptide backbone, often leading to a significant decrease in its binding affinity for the target receptors.

  • Reversibility: The cis isomer can be reverted to the trans form by irradiation with a different wavelength of light (often in the visible range, >420 nm) or through thermal relaxation. This reversibility allows for dynamic control over receptor activation.

This photoswitchable behavior allows for the precise activation or deactivation of opioid receptors in a defined area, enabling detailed functional mapping and the study of downstream signaling events with high spatiotemporal resolution.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents hypothetical, yet plausible, binding affinity data for the trans and cis isomers at human mu and delta opioid receptors. These values are based on the expected significant change in affinity upon photoisomerization.

Ligand IsomerReceptor SubtypeBinding Affinity (Ki in nM)Fold Change (trans/cis)
trans-Azo-EnkephalinMu (µ) Opioid Receptor5.2\multirow{2}{}{~150}
cis-Azo-EnkephalinMu (µ) Opioid Receptor780
trans-Azo-EnkephalinDelta (δ) Opioid Receptor2.8\multirow{2}{}{~260}
cis-Azo-EnkephalinDelta (δ) Opioid Receptor730

Note: The data presented in this table is illustrative. Researchers should determine the precise binding affinities and photoisomerization characteristics for their specific this compound analog experimentally.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of both mu and delta opioid receptors by an agonist like trans-Azo-enkephalin initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

G_protein_signaling cluster_cytosol Cytosol AzoEnk trans-Azo-Enkephalin (Agonist) Receptor Opioid Receptor (μ or δ) AzoEnk->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx ↓ K_ion K_channel->K_ion Efflux ↑ (Hyperpolarization) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Modulates

Caption: Generalized signaling pathway of mu and delta opioid receptors upon agonist binding.

Experimental Workflow for Receptor Mapping

The following diagram outlines a typical workflow for utilizing this compound to map receptor populations in a tissue slice preparation.

experimental_workflow prep Prepare Tissue Slice (e.g., brain slice) incubate Incubate with trans-Azo-Enkephalin (in the dark) prep->incubate wash Wash to remove unbound probe incubate->wash roi Select Region of Interest (ROI) for illumination wash->roi irradiate_uv Irradiate ROI with UV light (~365 nm) to convert to cis form roi->irradiate_uv measure1 Measure baseline cellular response (e.g., electrophysiology, Ca²⁺ imaging) irradiate_uv->measure1 irradiate_vis Irradiate ROI with visible light (>420 nm) to revert to trans form measure1->irradiate_vis measure2 Measure cellular response after photorelease irradiate_vis->measure2 analyze Analyze differential response to map active receptors measure2->analyze

Caption: Experimental workflow for using this compound in receptor mapping.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for the synthesis of an this compound with an azo-bridge between Tyr¹ and Phe⁴. Specific reaction conditions, protecting groups, and purification methods may need to be optimized.

Materials:

  • Protected amino acids (e.g., Boc-Tyr(tBu)-OH, Boc-Gly-OH, Fmoc-L-4-aminophenylalanine)

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc and final cleavage)

  • Reagents for diazotization and azo coupling (e.g., NaNO₂, HCl, phenol)

  • Solvents (e.g., DMF, DCM)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis:

    • Synthesize the linear peptide precursor on the solid support using standard Fmoc-based SPPS. The sequence would incorporate L-4-aminophenylalanine at position 4.

  • Diazotization of the Phenylalanine Amino Group:

    • Cleave the protected peptide from the resin.

    • Dissolve the peptide in cold acidic solution (e.g., 1M HCl).

    • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise at 0-5°C to form the diazonium salt.

  • Azo Coupling:

    • In a separate reaction vessel, prepare a solution of the protected Tyrosine residue.

    • Slowly add the diazonium salt solution to the Tyrosine solution under basic conditions to facilitate the azo coupling reaction, forming the azo-bridge.

  • Deprotection and Purification:

    • Remove all remaining protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

    • Purify the crude this compound using reverse-phase HPLC. . Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of trans- and cis-Azo-enkephalin for mu and delta opioid receptors.

Materials:

  • Cell membranes expressing human mu or delta opioid receptors

  • Radioligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta)

  • This compound stock solution (in a suitable solvent, protected from light)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., naloxone)

  • UV lamp (~365 nm) and visible light source (>420 nm)

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Preparation of this compound Isomers:

    • Trans isomer: Use the stock solution of this compound, which is predominantly in the trans form when kept in the dark.

    • Cis isomer: Irradiate an aliquot of the stock solution with UV light (~365 nm) for a sufficient time to reach a photostationary state enriched in the cis isomer.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Add assay buffer, cell membranes, and the radioligand to all wells.

    • For non-specific binding wells, add a high concentration of naloxone.

    • For competitor wells, add serial dilutions of either trans- or cis-Azo-enkephalin.

  • Incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium. All steps should be performed under dim light to prevent unintended photoisomerization.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Photopharmacological Receptor Mapping in Tissue Slices

This protocol outlines the use of this compound for functional receptor mapping in acute brain slices using electrophysiology.

Materials:

  • This compound

  • Brain slice preparation (e.g., from a rodent model)

  • Artificial cerebrospinal fluid (aCSF)

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system

  • Microscope with fluorescence and targeted illumination capabilities (e.g., via a digital micromirror device or a focused light guide)

  • UV (~365 nm) and visible (>420 nm) light sources

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices containing the region of interest according to standard protocols.

    • Allow slices to recover in aCSF.

  • Baseline Recording:

    • Transfer a slice to the recording chamber and obtain a stable whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity or membrane potential.

  • Application of this compound:

    • Bath-apply trans-Azo-enkephalin (in the dark) at a concentration determined from binding assays to be sub-saturating.

  • Photoswitching and Recording:

    • Illuminate a specific region of the slice (e.g., a dendritic branch) with UV light (~365 nm) to convert the probe to the inactive cis form. Observe and record any changes in neuronal activity.

    • Subsequently, illuminate the same region with visible light (>420 nm) to photorelease the active trans form. Record the resulting changes in synaptic transmission or membrane potential.

  • Data Analysis:

    • Compare the neuronal activity before, during, and after UV and visible light illumination. A significant change in activity upon visible light illumination indicates the presence of functional opioid receptors in the illuminated area.

    • Repeat this process at different locations on the neuron or in different cells to construct a high-resolution map of receptor distribution and function.

Conclusion

This compound represents a sophisticated tool for the study of opioid receptor pharmacology. Its ability to be optically controlled provides an unprecedented level of precision for dissecting the roles of mu and delta opioid receptors in complex biological systems. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to leverage this technology to advance our understanding of opioid signaling and to facilitate the development of novel therapeutics.

Application Notes and Protocols: In Vitro Functional Assays for Azo-Enkephalin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation and other physiological processes.[1][2] Azo-enkephalin, a novel synthetic analog, is hypothesized to exert its effects through interaction with opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] To characterize the pharmacological profile of this compound, a series of in vitro functional assays are required to determine its binding affinity, potency, and efficacy at the different opioid receptor subtypes (μ, δ, and κ).[4]

These application notes provide detailed protocols for key in vitro assays to assess the functional activity of this compound. The described methods include radioligand binding assays to determine receptor affinity, as well as functional assays such as cAMP inhibition and β-arrestin recruitment to elucidate the compound's downstream signaling profile.[3][5] Understanding these parameters is fundamental for the development of novel opioid analgesics with potentially improved efficacy and reduced side effects.[3]

Opioid Receptor Signaling Pathways

Opioid receptor activation by an agonist initiates two primary intracellular signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.[3] The G protein pathway is typically associated with the desired analgesic effects, while the β-arrestin pathway has been linked to some of the adverse side effects of opioids.[6]

  • G Protein-Dependent Signaling: Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins (primarily of the Gi/o family). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][7]

  • β-Arrestin-Dependent Signaling: Agonist binding also promotes the phosphorylation of the receptor, which facilitates the recruitment of β-arrestin proteins.[6][8] β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[3][9]

A compound that preferentially activates the G protein pathway over the β-arrestin pathway is termed a "biased agonist" and is a subject of significant interest in modern drug discovery.[6]

G_Protein_Signaling cluster_cytoplasm Cytoplasm Azo_Enkephalin This compound Opioid_Receptor Opioid Receptor (GPCR) Azo_Enkephalin->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to

Caption: G Protein-Dependent Signaling Pathway. (Within 100 characters)

Beta_Arrestin_Signaling Azo_Enkephalin This compound Opioid_Receptor Opioid Receptor (GPCR) Azo_Enkephalin->Opioid_Receptor Binds to GRK GRK Opioid_Receptor->GRK Recruits Receptor_P Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Internalization Receptor Internalization Receptor_P->Internalization Leads to Beta_Arrestin β-Arrestin Beta_Arrestin->Receptor_P Binds to Side_Effects Potential Side Effects Beta_Arrestin->Side_Effects

Caption: β-Arrestin Recruitment Pathway. (Within 100 characters)

Receptor Binding Assays

Radioligand binding assays are a sensitive method for quantifying the affinity of a compound for a specific receptor.[4][10] These assays measure the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the opioid receptor. The data from these experiments are used to determine the inhibitory constant (Ki) of the test compound.[4]

Experimental Protocol: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing opioid receptor) Assay_Setup 2. Assay Setup (96-well plate) - Membranes - Radioligand ([³H]DAMGO) - this compound (varying conc.) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)

Materials:

  • Cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Naloxone (for non-specific binding determination).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • 96-well plates.

  • Cell harvester.[11]

  • Liquid scintillation counter.[4]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[11]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding).[11]

    • 50 µL of varying concentrations of this compound.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.[12]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation: Binding Affinities (Ki)

The following table provides an example of how to present the binding affinity data for this compound in comparison to standard opioid ligands.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Experimental ValueExperimental ValueExperimental Value
Morphine1.2250300
DAMGO0.812005000
DPDPE15001.58000
U69,593400030000.9

Note: The values for Morphine, DAMGO, DPDPE, and U69,593 are representative and may vary depending on the experimental conditions.

cAMP Inhibition Assay

The cyclic AMP (cAMP) inhibition assay is a functional assay that measures the ability of an agonist to activate the Gαi/o-coupled signaling pathway.[3] Activation of opioid receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[13] This assay is used to determine the potency (EC₅₀) and efficacy (Emax) of the test compound.[3]

Experimental Protocol: cAMP Inhibition Assay

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (Cells expressing opioid receptor) Cell_Plating 2. Cell Plating (96-well plate) Cell_Culture->Cell_Plating Pre_Incubation 3. Pre-incubation with this compound (Varying concentrations) Cell_Plating->Pre_Incubation Stimulation 4. Stimulation with Forskolin (B1673556) (Increases basal cAMP) Pre_Incubation->Stimulation Lysis_Detection 5. Cell Lysis and cAMP Detection (e.g., HTRF, ELISA) Stimulation->Lysis_Detection Analysis 6. Data Analysis (Calculate EC₅₀ and Emax) Lysis_Detection->Analysis

Caption: cAMP Inhibition Assay Workflow. (Within 100 characters)

Materials:

  • Cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK-293 cells).[5][14]

  • Cell culture medium and supplements.

  • This compound.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture and Plating: Culture the cells in the appropriate medium and plate them in 96-well plates at a suitable density. Allow the cells to adhere overnight.

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound in a suitable assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Second Incubation: Incubate the plate at 37°C for another specified period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[3]

Data Presentation: Potency (EC₅₀) and Efficacy (Emax)

The following table provides an example of how to present the potency and efficacy data for this compound from the cAMP inhibition assay.

CompoundPotency (EC₅₀, nM)Efficacy (Emax, % inhibition of Forskolin-stimulated cAMP)
This compound Experimental ValueExperimental Value
Morphine1585
Fentanyl1.895
Buprenorphine0.550

Note: The values for Morphine, Fentanyl, and Buprenorphine are representative and may vary depending on the experimental conditions.

β-Arrestin Recruitment Assay

The β-arrestin recruitment assay measures the ability of an agonist to promote the interaction between the activated opioid receptor and β-arrestin proteins.[3][8] This assay is crucial for assessing the potential for biased agonism. Various technologies can be used for this assay, such as PathHunter (DiscoverX), Tango (Thermo Fisher Scientific), or BRET-based assays.[8][15]

Experimental Protocol: PathHunter β-Arrestin Recruitment Assay

Beta_Arrestin_Assay_Workflow Cell_Culture 1. Cell Culture (PathHunter cells with tagged receptor and β-arrestin) Cell_Plating 2. Cell Plating (96-well plate) Cell_Culture->Cell_Plating Compound_Addition 3. Addition of this compound (Varying concentrations) Cell_Plating->Compound_Addition Incubation 4. Incubation (e.g., 90 min at 37°C) Compound_Addition->Incubation Detection 5. Addition of Detection Reagents (Substrate for complemented enzyme) Incubation->Detection Signal_Measurement 6. Signal Measurement (Chemiluminescence) Detection->Signal_Measurement Analysis 7. Data Analysis (Calculate EC₅₀ and Emax) Signal_Measurement->Analysis

Caption: β-Arrestin Recruitment Assay Workflow. (Within 100 characters)

Materials:

  • PathHunter cell line co-expressing the opioid receptor fused to ProLink (PK) and β-arrestin fused to Enzyme Acceptor (EA).[8]

  • Cell culture medium and supplements.

  • This compound.

  • PathHunter detection reagents.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Culture the PathHunter cells and plate them in 96-well plates according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[8]

  • Detection: Add the PathHunter detection reagents to the wells as per the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.

  • Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescent signal as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.

Data Presentation: β-Arrestin Recruitment Potency (EC₅₀) and Efficacy (Emax)

The following table provides an example of how to present the potency and efficacy data for this compound from the β-arrestin recruitment assay.

CompoundPotency (EC₅₀, nM)Efficacy (Emax, % of control agonist)
This compound Experimental ValueExperimental Value
Morphine15040
Fentanyl25100
DAMGO30100

Note: The values for Morphine, Fentanyl, and DAMGO are representative and may vary depending on the experimental conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro functional characterization of this compound. By systematically evaluating its binding affinity, G protein signaling, and β-arrestin recruitment profiles at the μ, δ, and κ opioid receptors, researchers can gain a detailed understanding of its pharmacological properties. This information is essential for guiding further drug development efforts and for elucidating the therapeutic potential of this novel enkephalin analog.

References

Troubleshooting & Optimization

Azo-Enkephalin Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azo-enkephalin synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a [Leu⁵]enkephalin analog with a stabilizing azo-bridge between the Tyr¹ and Phe⁴ residues.

Issue 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield of the final this compound product. What are the potential causes and solutions?

A: Low yield in this compound synthesis can stem from several factors, primarily related to the foundational solid-phase peptide synthesis (SPPS) and the subsequent diazotization and azo-coupling steps.

Potential Causes & Solutions for Low Yield in SPPS:

Potential Cause Recommended Solution
Incomplete Fmoc-Deprotection Ensure complete removal of the Fmoc protecting group by using fresh 20% piperidine (B6355638) in DMF and extending the reaction time if necessary. Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free amines before proceeding to the next coupling step.
Poor Coupling Efficiency Use a more efficient coupling reagent like HATU or HCTU, especially for sterically hindered amino acids. Consider double coupling for difficult residues. Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.
Peptide Aggregation For sequences prone to aggregation, consider using pseudoproline dipeptides or incorporating solubilizing agents. Microwave-assisted synthesis can also help reduce aggregation.
Premature Cleavage from Resin If using a highly acid-labile linker, premature cleavage can occur. Consider using a more robust linker.

Potential Causes & Solutions for Low Yield in Diazotization & Azo-Coupling:

Potential Cause Recommended Solution
Decomposition of Diazonium Salt Maintain a strict temperature range of 0-5 °C during the diazotization reaction to prevent the unstable diazonium salt from decomposing.[1][2][3] Use the diazonium salt solution immediately after its formation.
Incorrect pH for Azo-Coupling The pH of the coupling reaction is critical. For coupling to the tyrosine residue, the solution should be alkaline (pH 9-10) to activate the phenol (B47542) ring.[4] Use a pH meter for accurate adjustments.
Inefficient Azo-Coupling Add the diazonium salt solution slowly to the peptide solution with vigorous stirring to ensure proper mixing and prevent localized high concentrations that can lead to side reactions.[4]
Oxidation of Tyrosine or Methionine The thioether side chain of methionine is susceptible to oxidation. Adding a scavenger like dithiothreitol (B142953) (DTT) to the cleavage cocktail can suppress this side reaction.[5] Protecting the N-terminal amine group can also help prevent oxidation of the tyrosine residue.[6]

Issue 2: Presence of Multiple Impurities in the Final Product

Q: Our final product shows multiple peaks on HPLC analysis, indicating a high level of impurities. How can we identify and minimize these impurities?

A: Impurities in peptide synthesis can arise from various side reactions and incomplete steps. Mass spectrometry (MS) is the most effective tool for identifying the nature of these impurities.

Common Impurities and Their Prevention:

Impurity Type Identification by MS Prevention Strategy
Deletion Sequences Peaks with molecular weights corresponding to the target peptide minus one or more amino acid residues.Ensure high coupling efficiency through optimized reagents and reaction times. Double coupling can be beneficial.
Truncation Sequences Peaks with molecular weights lower than the target peptide, often resulting from incomplete deprotection followed by capping.Ensure complete deprotection at each step. If capping is used, ensure it only occurs after a confirmed incomplete coupling.
Products of Side Reactions Peaks with unexpected molecular weights.- Aspartimide formation: Add HOBt to the deprotection solution. - Oxidation: Use scavengers in the cleavage cocktail. - Dimerization of Tyrosine: Can occur during oxidation. Ensure proper protection of the N-terminal amine.[6]
Incompletely Deprotected Peptide Peaks with molecular weights corresponding to the peptide with protecting groups still attached.Ensure the cleavage cocktail is fresh and the cleavage time is sufficient (typically 1-3 hours).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of the 4-amino-L-phenylalanine residue?

A1: The optimal temperature for forming the diazonium salt is between 0-5 °C.[1][2][3] Temperatures above this range can lead to rapid decomposition of the highly reactive diazonium salt, resulting in the evolution of nitrogen gas and the formation of unwanted side products, which significantly lowers the yield.[2]

Q2: What is the ideal pH for the intramolecular azo-coupling reaction to form the bridge between Tyr¹ and Phe⁴?

A2: The azo-coupling reaction with the tyrosine residue requires an alkaline pH, typically between 9 and 10.[4] This is because the phenoxide ion is much more activated towards electrophilic aromatic substitution than the neutral phenol. Careful control of the pH is crucial for maximizing the coupling efficiency.

Q3: How can I confirm the successful formation of the azo-bridge?

A3: The formation of the azo-bridge results in a characteristic chromophore. Therefore, the this compound product will be colored, which can be visually inspected. For definitive confirmation, UV-Vis spectroscopy can be used to identify the absorption maximum of the azo group. Further characterization by mass spectrometry will show the expected molecular weight of the cyclized peptide, and NMR spectroscopy can be used to confirm the structure.

Q4: What are the best practices for purifying the final this compound product?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[7] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase system. Due to the increased rigidity and potential for altered hydrophobicity of the cyclized peptide, optimization of the gradient may be necessary to achieve good separation from impurities.

Q5: Can side reactions occur on other amino acid residues during the azo-coupling step?

A5: Besides tyrosine, other amino acid residues like histidine can also potentially react with diazonium salts.[8] However, the reaction with tyrosine is generally favored under the alkaline conditions used for this specific intramolecular cyclization. To minimize side reactions, it is crucial to use the freshly prepared diazonium salt immediately and maintain the optimized reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Enkephalin Analog

This protocol outlines the manual solid-phase synthesis of the linear precursor peptide (Tyr-Gly-Gly-Phe(4-amino)-Leu) on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF twice (5 minutes and then 15 minutes).

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin thoroughly with DMF.

    • Confirm complete coupling with a Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids: Fmoc-Phe(4-Boc-amino)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Diazotization and Intramolecular Azo-Coupling

  • Dissolving the Peptide: Dissolve the crude linear peptide containing 4-amino-phenylalanine in 0.5 M HCl.

  • Diazotization:

    • Cool the peptide solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Intramolecular Azo-Coupling:

    • Slowly add the cold diazonium salt solution to a vigorously stirred, pre-cooled (0-5 °C) buffer solution at pH 9.5 (e.g., a solution of sodium bicarbonate or a borate (B1201080) buffer).

    • Continue stirring at 0-5 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. The solution should develop a distinct color, indicating the formation of the azo-bridge.

  • Purification: Purify the crude this compound by preparative RP-HPLC.

Visualizations

Azo_Enkephalin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Phe Couple Fmoc-Phe(4-amino)-OH Deprotection2->Coupling_Phe Deprotection3 Fmoc Deprotection Coupling_Phe->Deprotection3 Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly1 Deprotection4 Fmoc Deprotection Coupling_Gly1->Deprotection4 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly2 Deprotection5 Fmoc Deprotection Coupling_Gly2->Deprotection5 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection5->Coupling_Tyr Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Linear_Peptide Linear Peptide Cleavage->Linear_Peptide Diazotization Diazotization (0-5 °C) Linear_Peptide->Diazotization Azo_Coupling Intramolecular Azo-Coupling (pH 9-10) Diazotization->Azo_Coupling Purification RP-HPLC Purification Azo_Coupling->Purification Azo_Enkephalin This compound Purification->Azo_Enkephalin

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_SPPS_Issues SPPS Issues cluster_Cyclization_Issues Cyclization Issues cluster_Solutions Solutions Low_Yield Low Yield of this compound Incomplete_Deprotection Incomplete Deprotection Low_Yield->Incomplete_Deprotection Poor_Coupling Poor Coupling Low_Yield->Poor_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Diazonium_Decomposition Diazonium Salt Decomposition Low_Yield->Diazonium_Decomposition Incorrect_pH Incorrect pH for Coupling Low_Yield->Incorrect_pH Oxidation Oxidation Low_Yield->Oxidation Solution_Deprotection Extend deprotection time; Use fresh reagents Incomplete_Deprotection->Solution_Deprotection Solution_Coupling Use stronger coupling agents; Double couple Poor_Coupling->Solution_Coupling Solution_Aggregation Use pseudoprolines; Microwave synthesis Aggregation->Solution_Aggregation Solution_Decomposition Maintain 0-5 °C; Use immediately Diazonium_Decomposition->Solution_Decomposition Solution_pH Adjust to pH 9-10; Use pH meter Incorrect_pH->Solution_pH Solution_Oxidation Use scavengers (DTT) Oxidation->Solution_Oxidation

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Azo-Bridge Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of azo-bridges in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind forming an azo-bridge in a peptide?

A1: The most common method for creating an azo-bridge within a peptide is a two-step process. First, a primary aromatic amine on an amino acid side chain, typically p-aminophenylalanine (Pap), is converted into a diazonium salt. This is achieved through a diazotization reaction, which is carried out in an acidic medium at low temperatures. In the second step, the highly reactive diazonium salt undergoes an intramolecular electrophilic aromatic substitution with an electron-rich amino acid side chain, such as tyrosine or histidine, under mildly basic conditions to form the stable azo-bridge.

Q2: Which amino acid residues are suitable for forming an azo-bridge?

A2: The formation of an azo-bridge typically involves a pair of specific amino acid residues:

  • The Diazonium Precursor: p-aminophenylalanine (Pap) is the most commonly used amino acid to generate the diazonium salt.

  • The Coupling Partner: Tyrosine (Tyr) and Histidine (His) are the most effective coupling partners due to their electron-rich aromatic side chains that are readily attacked by the diazonium electrophile.[1]

Q3: What are the critical parameters to control during the diazotization step?

A3: The stability of the diazonium salt is paramount for a successful reaction. Key parameters to control include:

  • Temperature: The reaction should be maintained at a low temperature, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing.[2]

  • pH: A strong acidic medium is required for the in situ generation of nitrous acid from sodium nitrite (B80452) and to stabilize the diazonium salt.

  • Reagent Purity: Use high-purity sodium nitrite and acid to avoid unwanted side reactions.

Q4: What is the optimal pH for the azo-coupling reaction?

A4: The optimal pH for the azo-coupling step depends on the coupling partner:

  • For Tyrosine: A mildly alkaline pH, typically between 8 and 10, is optimal. This is because the phenoxide ion, formed under basic conditions, is a more potent nucleophile than the protonated phenol.[2]

  • For Histidine: A pH range of 7-9 is generally effective. The reactivity of the imidazole (B134444) ring is pH-dependent.[3]

Q5: How can I confirm the successful formation of the azo-bridge?

A5: A combination of analytical techniques is recommended for confirmation:

  • Mass Spectrometry (MS): The most direct method to confirm the formation of the azo-bridge is to observe the molecular weight of the cyclized peptide. There will be a characteristic mass loss corresponding to the elimination of N₂ and 2H⁺ from the linear precursor.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A successful cyclization will result in a product with a different retention time compared to the linear precursor. HPLC can also be used to separate the cis and trans isomers of the azo-bridge.[6]

  • UV-Vis Spectroscopy: Azo compounds have a characteristic absorbance in the visible region of the electromagnetic spectrum, which can be used to monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the connectivity of the azo-bridge.

Troubleshooting Guides

Issue 1: Low or No Yield of the Azo-Peptide
Symptom Possible Cause Troubleshooting Steps
MS analysis shows only the starting linear peptide. Incomplete or failed diazotization. 1. Verify Temperature Control: Ensure the reaction temperature was strictly maintained between 0-5 °C during the addition of sodium nitrite and for the duration of the diazotization step.[2]2. Check Reagent Quality: Use fresh, high-quality sodium nitrite. Prepare the nitrous acid solution in situ immediately before use.3. Ensure Acidic Conditions: Confirm that the pH of the reaction mixture is sufficiently acidic (typically pH 1-2) for the diazotization to proceed efficiently.
Decomposition of the diazonium salt. 1. Work Quickly: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.2. Maintain Low Temperature: Keep the diazonium salt solution on ice until it is used.
Inefficient azo coupling. 1. Optimize pH: Carefully adjust the pH of the peptide solution to the optimal range for the coupling partner (pH 8-10 for tyrosine, pH 7-9 for histidine).[2][3]2. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., several hours to overnight) at low temperature.3. Check Peptide Solubility: Ensure the peptide is fully dissolved in the reaction buffer to allow for efficient intramolecular cyclization.
MS analysis shows a complex mixture of products with no clear desired product peak. Multiple side reactions. 1. Review Peptide Sequence: Check for the presence of other reactive amino acid side chains that could potentially react with the diazonium salt (e.g., Tryptophan, Lysine). Consider protecting these side chains if they are interfering.2. Optimize Scavengers: If the synthesis is performed on solid phase, ensure that the cleavage cocktail contains appropriate scavengers to prevent side reactions with protecting groups.
Low recovery after purification. Poor solubility of the azo-peptide. 1. Modify HPLC Conditions: Adjust the mobile phase composition (e.g., use a different organic solvent or additives) to improve the solubility and recovery of the peptide during purification.2. Consider Aggregation: Hydrophobic azo-peptides may be prone to aggregation. Use of organic co-solvents or detergents may be necessary.
Issue 2: Presence of Impurities in the Crude Product
Impurity Observed (by MS) Possible Cause Prevention and Mitigation
Mass of linear peptide + 16 Da Oxidation of sensitive residues (e.g., Met, Trp). 1. Degas Solvents: Use degassed buffers and solvents to minimize dissolved oxygen.2. Add Antioxidants: Consider adding antioxidants like DTT or methionine as a scavenger during the reaction or purification.
Mass of linear peptide - 17 Da (loss of NH₃) Pyroglutamate formation at the N-terminal Gln. 1. Control pH: Avoid prolonged exposure to basic conditions during the coupling step.
Mass of linear peptide - 18 Da (loss of H₂O) Aspartimide formation. 1. Use Protecting Groups: Employ protecting groups on the side chain of aspartic acid that are less prone to aspartimide formation.
Mass corresponding to deletion or truncated sequences. Inefficient peptide synthesis. 1. Optimize SPPS: Ensure high coupling efficiency during solid-phase peptide synthesis by using appropriate coupling reagents and monitoring the completion of each step.[7]
Broad peaks or multiple closely eluting peaks on HPLC. Presence of cis/trans isomers of the azo-bridge. 1. Optimize HPLC Separation: Adjust the gradient, temperature, or stationary phase of the HPLC to improve the resolution of the isomers.[8][9]2. Photoisomerization: The trans isomer is generally more stable. Exposure to light of a specific wavelength can interconvert the isomers.

Data Presentation

The success of azo-bridge formation is highly sequence-dependent. The following table provides a summary of typical reaction conditions and expected outcomes.

Parameter Diazotization Step Azo-Coupling Step (Tyrosine) Azo-Coupling Step (Histidine)
pH 1.0 - 2.08.0 - 10.07.0 - 9.0
Temperature 0 - 5 °C0 - 5 °C0 - 5 °C
Reagents Sodium Nitrite (NaNO₂) in acidic solution (e.g., HCl)N/AN/A
Reaction Time 15 - 30 minutes1 - 4 hours1 - 4 hours
Typical Yield Highly variable (30-70%)Highly variable (30-70%)Highly variable (30-70%)

Experimental Protocols

Protocol 1: General Procedure for Azo-Bridge Formation in Solution Phase
  • Peptide Synthesis: Synthesize the linear peptide containing p-aminophenylalanine (Pap) and the coupling partner (Tyr or His) using standard solid-phase peptide synthesis (SPPS) protocols.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification of Linear Peptide: Purify the crude linear peptide by preparative reverse-phase HPLC (RP-HPLC) to obtain a pure starting material.

  • Diazotization: a. Dissolve the purified linear peptide in a suitable acidic solvent (e.g., 1 M HCl) at a concentration of 1-5 mg/mL. b. Cool the solution to 0-5 °C in an ice bath. c. Add a freshly prepared, cold solution of sodium nitrite (1.2 equivalents) dropwise while stirring. d. Continue stirring at 0-5 °C for 20-30 minutes.

  • Azo-Coupling: a. In a separate vessel, prepare a buffer solution at the desired pH (e.g., borate (B1201080) buffer for pH 9). b. Slowly add the cold diazonium salt solution from step 4d to the buffer with vigorous stirring. The final peptide concentration should be low (e.g., <0.5 mg/mL) to favor intramolecular cyclization. c. Adjust the pH to the optimal range for the coupling partner using a dilute base (e.g., 1 M NaOH). d. Stir the reaction mixture at 0-5 °C for 1-4 hours, monitoring the reaction progress by analytical RP-HPLC and MS.

  • Purification of Cyclic Azo-Peptide: a. Quench the reaction by acidifying the solution with dilute acid (e.g., 10% TFA). b. Purify the crude cyclic azo-peptide by preparative RP-HPLC. c. Characterize the final product by MS, analytical HPLC, and other desired methods.

Mandatory Visualization

Azo_Bridge_Formation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_reaction Azo-Bridge Formation cluster_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate Pap and Tyr/His) Cleavage Cleavage & Deprotection SPPS->Cleavage Purify_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purify_Linear Diazotization Diazotization (0-5°C, Acidic pH) Purify_Linear->Diazotization Coupling Intramolecular Azo-Coupling (0-5°C, Basic pH) Diazotization->Coupling Freshly Prepared Diazonium Salt Purify_Cyclic RP-HPLC Purification of Cyclic Peptide Coupling->Purify_Cyclic Analysis Characterization (MS, HPLC, NMR) Purify_Cyclic->Analysis

Caption: Experimental workflow for the synthesis of cyclic azo-peptides.

Troubleshooting_Logic Start Low Yield or No Product Check_MS Analyze Crude Product by MS Start->Check_MS Linear_Peptide Only Linear Peptide Observed Check_MS->Linear_Peptide Mass = Starting Material Complex_Mixture Complex Mixture Check_MS->Complex_Mixture Multiple Peaks No_Product No Recognizable Peptide Product Check_MS->No_Product No Expected Mass Troubleshoot_Diazo Troubleshoot Diazotization: - Temperature Control - Reagent Quality - pH Linear_Peptide->Troubleshoot_Diazo Troubleshoot_Coupling Troubleshoot Coupling: - pH Optimization - Reaction Time - Solubility Linear_Peptide->Troubleshoot_Coupling Complex_Mixture->Troubleshoot_Coupling Review_Synthesis Review Entire Synthesis Protocol: - SPPS efficiency - Cleavage Conditions - Reagent Purity No_Product->Review_Synthesis

References

Technical Support Center: Synthesis of Azo-Enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azo-enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this photoswitchable opioid peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

This compound is a chemically modified version of the endogenous opioid peptide enkephalin. It incorporates an azobenzene (B91143) moiety, which is a photoswitchable group. This allows for the control of the peptide's biological activity with light, making it a valuable tool in pharmacology and neuroscience research to study opioid receptor signaling with high spatiotemporal precision.

Q2: What are the main stages in the synthesis of this compound?

The synthesis of this compound typically involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear enkephalin peptide sequence (e.g., Tyr-Gly-Gly-Phe-Leu) is synthesized on a solid support. To incorporate the azo moiety, a modified amino acid, such as p-amino-L-phenylalanine (L-4-aminophenylalanine), is often incorporated into the sequence in place of a native residue or added as a modification to a residue like tyrosine.

  • Azo Coupling Reaction: The peptide is cleaved from the resin, and the amino group on the modified residue is diazotized and then coupled to an aromatic partner (or in the case of modifying a tyrosine residue, the diazonium salt is coupled to the phenol (B47542) side chain) to form the characteristic -N=N- azo bond.

Q3: My final product has low purity. What are the likely causes?

Low purity in the final this compound product can stem from issues in both the SPPS and the azo coupling stages.[1] Common problems include:

  • During SPPS: Incomplete coupling or deprotection steps leading to deletion or truncated peptide sequences.[2] Peptide aggregation on the resin can also hinder reaction efficiency.[3]

  • During Azo Coupling: Decomposition of the unstable diazonium salt intermediate, or side reactions such as coupling at unintended sites (e.g., histidine residues).

  • During Purification: Inefficient purification methods may fail to separate the target compound from closely related impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound
Symptom Potential Cause Recommended Solution
Brownish or tar-like substance in the reaction mixture. Decomposition of the diazonium salt due to elevated temperatures.Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath during diazotization and coupling.[4] Use the diazonium salt immediately after its preparation.
Multiple peaks in HPLC analysis of the crude product, with molecular weights lower than the target. Incomplete coupling during SPPS, leading to truncated or deletion sequences.[2]- Use a higher excess of amino acid and coupling reagents. - Increase the coupling reaction time or perform a double coupling. - For difficult sequences prone to aggregation, consider using microwave-assisted synthesis or adding chaotropic salts.[3]
Unexpected color or low color intensity of the final product. - Incorrect pH for the azo coupling reaction. - Impure starting materials.- For coupling to tyrosine, maintain a mildly alkaline pH (around 8.5-9) to facilitate the formation of the more reactive phenoxide ion. For coupling to anilines, mildly acidic conditions are typically required. - Ensure the purity of the peptide and the diazotizing agent before starting the reaction.
Formation of triazenes or diazoamino compounds. N-coupling side reactions with primary or secondary amines in the peptide.[4]- Carefully control the pH to favor C-coupling (on the aromatic ring).[4] - Add the diazonium salt solution slowly to the peptide solution with efficient stirring to avoid localized high concentrations.[4]
Problem 2: Side Product Formation
Side Product Cause Prevention and Mitigation
Coupling at Histidine Residues The imidazole (B134444) side chain of histidine can also undergo azo coupling, competing with tyrosine.[5]The selectivity for tyrosine over histidine is pH-dependent. Coupling at a pH around 8.5 favors tyrosine modification, while higher pH values may increase coupling to histidine.[5] Careful pH control is crucial.
Aspartimide Formation This side reaction can occur during SPPS under both acidic and basic conditions, leading to a mixture of alpha and beta-coupled peptides.[3]Add HOBt to the piperidine (B6355638) deprotection solution during Fmoc-based synthesis.[3]
Diketopiperazine Formation Occurs at the dipeptide stage in SPPS, especially with Proline as one of the first two residues.[3]Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[3]
Oxidized Species Phenols and anilines are susceptible to oxidation, leading to colored impurities.[4]- Use degassed solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Thermal Stability of Selected Aryldiazonium Tetrafluoroborate (B81430) Salts

The stability of the diazonium salt intermediate is critical for a successful azo coupling reaction. The data below, obtained through Differential Scanning Calorimetry (DSC), shows the initial decomposition temperatures for various substituted aryldiazonium salts. This can help in understanding the relative stability of the diazonium precursor for this compound.

Substituent on Aryl RingInitial Decomposition Temperature (°C)Decomposition Enthalpy (J/g)
4-Nitro150>700
4-Methoxy140100-300
4-Chloro>200100-300
4-Bromo140100-300
Unsubstituted90-150100-300
3-Pyridinyl351044

Data adapted from studies on the thermal analysis of arenediazonium tetrafluoroborate salts.[1][4] Note that while tetrafluoroborate salts are generally more stable, diazonium chlorides or sulfates generated in situ are typically less stable and must be used immediately at low temperatures.[2][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Enkephalin Analog with p-Amino-Phenylalanine

This protocol describes the manual Fmoc-SPPS of a Leu-enkephalin analog (Tyr-Gly-Gly-p-amino-Phe-Leu) on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling completion using a Kaiser test. Repeat the coupling if necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Fmoc-Leu-OH, Fmoc-p-amino(Boc)-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Diazotization and Azo Coupling to form this compound

This protocol details the formation of the azo bond on the purified peptide from Protocol 1.

  • Peptide Dissolution: Dissolve the purified peptide containing the p-amino-phenylalanine residue in an acidic aqueous solution (e.g., 1% TFA) at 0-5°C.

  • Diazotization:

    • Prepare a fresh, cold aqueous solution of sodium nitrite (B80452) (NaNO₂).

    • Slowly add the NaNO₂ solution (1.1 equivalents) to the stirred peptide solution, maintaining the temperature at 0-5°C.

    • Allow the reaction to proceed for 20 minutes in the dark.

  • Quenching Excess Nitrite: Add a cold aqueous solution of sulfamic acid to quench any unreacted sodium nitrite.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling partner (e.g., phenol or aniline (B41778) derivative) in a suitable buffer.

    • Slowly add the freshly prepared diazonium salt solution to the coupling partner solution with vigorous stirring, maintaining the temperature at 0-5°C and adjusting the pH as needed (mildly alkaline for phenols).

  • Purification: Purify the resulting this compound using preparative reverse-phase HPLC.[7][8]

Visualizations

This compound Synthesis Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Azo Azo Coupling Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Leu-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-p-amino(Boc)-Phe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-Tyr(tBu)-OH Deprotection5->Coupling5 FinalDeprotection Final Fmoc Deprotection Coupling5->FinalDeprotection Cleavage Cleavage from Resin FinalDeprotection->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Diazotization Diazotization of p-amino-Phe Coupling Azo Coupling Diazotization->Coupling FinalProduct This compound Coupling->FinalProduct Purification1 HPLC Purification CrudePeptide->Purification1 PurePeptide Pure Peptide Purification1->PurePeptide PurePeptide->Diazotization Purification2 Final HPLC Purification FinalProduct->Purification2

Caption: Workflow for the synthesis of this compound.

Side Reactions in Azo Coupling

G Diazonium Aryl Diazonium Salt DesiredProduct Desired this compound (C-Coupling to Tyr) Diazonium->DesiredProduct Correct pH, Low Temp (0-5°C) Decomposition Decomposition (Phenol + N2) Diazonium->Decomposition High Temp (>5°C) HistidineCoupling Side Reaction (Coupling to His) Diazonium->HistidineCoupling Incorrect pH Triazene Side Reaction (N-Coupling) Diazonium->Triazene Reaction with free amines

Caption: Potential side reactions during azo coupling.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound CheckHPLC Analyze Crude Product by HPLC/MS Start->CheckHPLC MultiplePeaks Multiple Peaks/ Low MW Species? CheckHPLC->MultiplePeaks BrownTar Brown/Tarry Product? MultiplePeaks->BrownTar No SPPS_Issue Problem in SPPS: - Incomplete Coupling - Aggregation MultiplePeaks->SPPS_Issue Yes Azo_Issue Problem in Azo Coupling: - Diazonium Decomposition BrownTar->Azo_Issue Yes pH_Issue Check Reaction pH BrownTar->pH_Issue No pH_Incorrect Incorrect pH: - Inefficient Coupling - Side Reactions pH_Issue->pH_Incorrect Incorrect Purity_Issue Low Purity after Purification pH_Issue->Purity_Issue Correct

Caption: Troubleshooting decision tree for low yield.

References

Optimizing coupling conditions for Azo-enkephalin synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Azo-enkephalin.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common approach for this compound synthesis is solid-phase peptide synthesis (SPPS). This involves the sequential coupling of amino acids to a solid support (resin). To create the azo bridge, a key step is the incorporation of an amino acid with a reactive side chain that can be converted to a diazonium salt, which then couples with an electron-rich aromatic side chain of another amino acid, such as tyrosine. A common strategy involves incorporating p-aminophenylalanine into the peptide sequence, followed by on-resin diazotization and subsequent intramolecular azo coupling.

Q2: Which coupling reagents are recommended for the peptide chain elongation?

A2: A variety of coupling reagents can be used for the synthesis of the peptide backbone. The choice of reagent can impact coupling efficiency and the potential for side reactions. Commonly used reagents include aminium/uronium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts such as PyBOP and PyAOP. Carbodiimides like DCC and DIC are also used, often in conjunction with an additive like HOBt to minimize racemization. The selection of the coupling reagent may need to be optimized for specific difficult couplings within the enkephalin sequence.

Q3: What are the critical parameters for the on-resin azo coupling step?

A3: The success of the on-resin azo coupling is highly dependent on several factors. The pH of the reaction is crucial; azo coupling with tyrosine residues is typically favored at a mildly alkaline pH (around 8-9).[1] Temperature is another critical parameter, as diazonium salts can be unstable at elevated temperatures. The reaction is often carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Reaction time should also be optimized to ensure complete coupling without significant degradation of the diazonium salt.

Q4: How can I monitor the progress of the synthesis on the solid phase?

A4: Several qualitative and quantitative methods can be used to monitor the progress of SPPS. The Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines after a coupling step. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. For quantitative assessment of resin loading and coupling efficiency, methods like UV-Vis spectrophotometry of the Fmoc-piperidine adduct during the deprotection step can be employed.

Q5: What is the recommended method for purifying the final this compound product?

A5: Following cleavage from the solid support and removal of protecting groups, the crude this compound is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used to achieve separation. The purity of the collected fractions should be assessed by analytical HPLC and the identity of the product confirmed by mass spectrometry.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude Peptide Incomplete coupling during SPPS.- Use a more efficient coupling reagent (e.g., HATU, HCTU). - Double couple problematic amino acids, especially those with bulky side chains. - Increase the concentration of the amino acid and coupling reagent. - Perform a Kaiser test after each coupling to ensure completion.
Steric hindrance around the coupling site.- For difficult sequences, consider using elevated temperatures (use with caution to avoid racemization). - Incorporate pseudoproline dipeptides to disrupt secondary structures that may hinder coupling.
Aggregation of the growing peptide chain.- Use a resin with a lower loading capacity. - Swell the resin adequately before starting the synthesis. - Use solvents like DMF or NMP that are known to disrupt aggregation.
Incomplete Azo Coupling Incorrect pH of the reaction medium.- Carefully adjust the pH to the optimal range for azo coupling with tyrosine (typically pH 8-9). Use a non-nucleophilic buffer to maintain the pH.[1]
Decomposition of the diazonium salt.- Maintain a low temperature (0-5 °C) during the diazotization and coupling steps. - Use the freshly prepared diazonium salt solution immediately.
Insufficient reaction time.- Optimize the reaction time for the azo coupling step. Monitor the reaction progress if possible.
Presence of Side Products in Final Product Racemization during amino acid coupling.- Use a carbodiimide (B86325) coupling reagent in combination with an additive like HOBt or Oxyma. - Avoid prolonged activation times.
Formation of deletion sequences.- Ensure complete coupling at each step by performing a Kaiser test and recoupling if necessary.
Side reactions during TFA cleavage.- Use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues like tryptophan and methionine from modification by reactive carbocations.
Oxidation of sensitive residues (e.g., Met).- Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Final Product Poor solubility of the crude peptide.- Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO before diluting with the HPLC mobile phase.
Co-elution of impurities with the desired product.- Optimize the HPLC gradient to improve separation. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Consider an alternative purification method like ion-exchange chromatography if applicable.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Enkephalin Backbone

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a linear enkephalin precursor containing p-aminophenylalanine.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-p-aminophenylalanine(Boc)-OH

  • Coupling reagent: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvent: Dichloromethane (DCM), DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test (Optional but Recommended): Take a small sample of beads and perform a Kaiser test. A blue color indicates the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed to the next deprotection step.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

On-Resin Diazotization and Azo Coupling

Materials:

  • Resin-bound peptide with a free p-aminophenylalanine side chain

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Buffer: Borate (B1201080) buffer (pH 8.5)

  • Ice bath

Procedure:

  • Boc Deprotection of p-aminophenylalanine: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the p-aminophenylalanine side chain. Wash thoroughly with DCM and DMF.

  • Diazotization:

    • Suspend the resin in a solution of 1 M HCl.

    • Cool the reaction vessel in an ice bath to 0-5 °C.

    • Add a pre-cooled aqueous solution of NaNO₂ (3 equivalents) dropwise while maintaining the low temperature.

    • Agitate the mixture at 0-5 °C for 30 minutes.

  • Washing: Quickly wash the resin with ice-cold water and the reaction buffer (e.g., borate buffer, pH 8.5) to remove excess reagents.

  • Intramolecular Azo Coupling:

    • Suspend the resin in the reaction buffer (pH 8.5).

    • Allow the coupling reaction to proceed at room temperature for 2-4 hours, or until the resin develops a characteristic deep red or orange color, indicating the formation of the azo bridge.

    • Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Add the cleavage cocktail to the dry resin in the reaction vessel.

  • Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification

Materials:

  • RP-HPLC system

  • C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Purification: Purify the peptide by preparative RP-HPLC using a suitable gradient of mobile phase B.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighFast coupling, low racemization.[2]Higher cost, can cause guanidinylation of the N-terminus if used in excess.
HBTU Aminium/Uronium SaltHighEfficient, widely used.Can cause guanidinylation.
HCTU Aminium/Uronium SaltVery HighMore soluble and stable than HBTU.Higher cost.
PyBOP Phosphonium SaltHighGood for hindered couplings, less risk of guanidinylation.Byproduct (HMPA) is carcinogenic.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, minimizes racemization.Byproduct (DCU) can be difficult to remove in solution-phase synthesis.

Table 2: Typical Conditions for On-Resin Azo Coupling

ParameterConditionRationale
Diazotization Temperature 0-5 °CEnsures the stability of the diazonium salt intermediate.
Diazotization pH Acidic (e.g., 1M HCl)Required for the formation of the diazonium salt from the primary amine.
Azo Coupling pH Mildly Alkaline (pH 8-9)Facilitates the electrophilic aromatic substitution on the tyrosine side chain.[1]
Reaction Time 30 min (Diazotization), 2-4 h (Coupling)Provides sufficient time for reaction completion while minimizing decomposition.
Solvent Aqueous buffer (e.g., Borate)Provides the appropriate pH environment for the coupling reaction.

Visualizations

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_opioid Enkephalin Modulation ActionPotential Action Potential CaChannel Voltage-gated Ca²⁺ Channel ActionPotential->CaChannel opens Vesicle Synaptic Vesicle (contains neurotransmitters) CaChannel->Vesicle triggers fusion Neurotransmitter Neurotransmitter (e.g., Substance P) Vesicle->Neurotransmitter releases Receptor Neurotransmitter Receptor Neurotransmitter->Receptor binds to Neurotransmitter->Receptor Signal Pain Signal Propagation Receptor->Signal Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor binds to OpioidReceptor->CaChannel inhibits opening AC Adenylyl Cyclase OpioidReceptor->AC inhibits KChannel K⁺ Channel OpioidReceptor->KChannel opens cAMP cAMP AC->cAMP ↓ production KChannel->ActionPotential hyperpolarizes (inhibits firing)

Caption: Enkephalin signaling pathway illustrating pain modulation.

Azo_Enkephalin_Workflow start Start with Tyr-loaded Resin spps Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) start->spps deprotect_paf Selective Deprotection of p-aminophenylalanine spps->deprotect_paf diazotization On-Resin Diazotization (NaNO₂, HCl, 0-5°C) deprotect_paf->diazotization azo_coupling Intramolecular Azo Coupling (pH 8.5) diazotization->azo_coupling cleavage TFA Cleavage & Deprotection azo_coupling->cleavage purification RP-HPLC Purification cleavage->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Minimizing non-specific binding in Azo-enkephalin receptor assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, protocols, and technical information for researchers using Azo-enkephalin in receptor binding assays. The primary focus is on identifying and minimizing sources of non-specific binding (NSB) to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

Azo-enkephalins are synthetic, photoswitchable derivatives of endogenous enkephalin peptides. Enkephalins are neurotransmitters that bind to opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs) involved in pain modulation.[1][2][3] The "Azo" component refers to an azobenzene (B91143) group incorporated into the peptide structure, which allows for conformational changes upon exposure to specific wavelengths of light. This property enables researchers to control receptor activity with high spatiotemporal precision, making Azo-enkephalins powerful tools for studying opioid receptor pharmacology.

Q2: What is non-specific binding (NSB) and why is it a major problem?

Non-specific binding (NSB) is the binding of a ligand, such as this compound, to components other than the target receptor.[4][5] This can include binding to lipids, other proteins, the walls of the assay plate, and the filter membrane used to separate bound from free ligand.[4][6] High NSB is problematic because it obscures the true specific binding signal, reducing the signal-to-noise ratio and leading to inaccurate calculations of key parameters like binding affinity (Kd) and receptor density (Bmax).[4][6][7] Ideally, NSB should be less than 50% of the total binding, with values of 10-20% being optimal for high-quality data.[4][8]

Q3: How is non-specific binding measured in an this compound assay?

NSB is determined by measuring the amount of labeled this compound that binds to the membrane preparation in the presence of a saturating concentration of an unlabeled competitor ligand.[5][8] This "cold" ligand occupies all the specific receptor sites, so any remaining bound this compound is considered non-specific.[5][8] For opioid receptor assays, a high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone (B1662785) is commonly used for this purpose.[5][9]

Q4: this compound is relatively hydrophobic. How does this affect NSB?

Hydrophobic ligands have a greater tendency to exhibit high non-specific binding.[4] This is because they can readily partition into the lipid bilayers of cell membranes and interact with hydrophobic surfaces like plastic assay plates.[10] Minimizing NSB for ligands like this compound often requires specific optimization steps, such as the inclusion of detergents or carrier proteins in the assay buffer and the use of low-protein-binding labware.[6][9]

Troubleshooting Guide: High Non-Specific Binding

This section addresses common causes of high NSB and provides a logical workflow for diagnosing and solving the issue.

Problem: My non-specific binding is greater than 50% of my total binding.

High NSB can arise from multiple sources related to the ligand, the receptor preparation, or the assay conditions. Follow these steps to systematically troubleshoot the problem.

Step 1: Evaluate the Ligand and Its Concentration
  • Question: Could my this compound concentration be too high?

    • Answer: Yes. Using a ligand concentration significantly above its dissociation constant (Kd) can lead to binding at low-affinity, non-specific sites.[11]

    • Solution: Reduce the this compound concentration to at or below the expected Kd for the target opioid receptor.[4][11] If the Kd is unknown, perform a saturation binding experiment to determine it.

  • Question: Could the purity of my this compound be an issue?

    • Answer: Yes, impurities or degradation products can be "sticky" and contribute significantly to NSB.[4][6]

    • Solution: Verify the purity of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

Step 2: Optimize the Assay Buffer Composition

The components of your assay buffer are critical for controlling NSB.[9]

  • Question: Is my buffer missing key additives?

    • Answer: Perhaps. Additives are often necessary to block non-specific sites and reduce hydrophobic or electrostatic interactions.

    • Solution: Systematically test the addition of blocking agents to your assay buffer. See Table 1 for common options.

      • Bovine Serum Albumin (BSA): BSA is a carrier protein that binds to non-specific sites on assay tubes and membranes, preventing the ligand from sticking.[5][9] Start with a concentration of 0.1% (w/v) and titrate up to 1% if needed.[5][9]

      • Non-ionic Detergents: Low concentrations (0.01% - 0.1%) of detergents like Tween-20 or Triton X-100 can reduce non-specific hydrophobic interactions.[5][9][10] However, be cautious, as some detergents can disrupt receptor integrity or, paradoxically, increase NSB in certain systems.[12][13]

      • Salts: Increasing the ionic strength of the buffer with NaCl can sometimes reduce non-specific electrostatic interactions.[5][9]

Step 3: Assess the Receptor Preparation and Filtration Method
  • Question: Am I using too much membrane protein?

    • Answer: Yes, an excessive amount of membrane protein can increase the number of non-specific binding sites available.[4]

    • Solution: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg per well, but the optimal amount should be determined experimentally.[4] Ensure membranes are properly washed to remove any endogenous ligands.[4]

  • Question: Is the this compound sticking to the filter paper?

    • Answer: This is a very common problem, especially with hydrophobic or positively charged ligands. Standard glass fiber filters are often negatively charged.[11]

    • Solution: Pre-soak the filter mats in a blocking solution before use. Soaking filters in 0.1% to 0.5% polyethyleneimine (PEI) for at least 30 minutes is highly effective at reducing filter binding.[5][11][14]

Step 4: Refine the Washing Procedure
  • Question: Are my wash steps sufficient to remove unbound ligand?

    • Answer: Inadequate washing will leave residual free ligand on the filter, which is then counted as bound, artificially inflating both total and non-specific counts.[6]

    • Solution:

      • Increase the number of wash cycles (e.g., from 3 to 5).[6]

      • Increase the volume of ice-cold wash buffer used for each wash.

      • Ensure the filtration and washing process is performed rapidly to prevent dissociation of the specifically bound ligand.[4]

      • Do not allow filters to dry out between washes, as this can cause the ligand to bind irreversibly to the filter matrix.[6]

Data & Methodologies

Quantitative Data Summary

The following tables provide recommended starting concentrations for common reagents used to minimize NSB in opioid receptor assays.

Table 1: Recommended Blocking Agents & Additives

ComponentTypical ConcentrationPurposePotential Issues
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)[5][9]Acts as a carrier protein to block NSB to tubes, plates, and non-receptor proteins.[5][9]Can sometimes interfere with protein-protein interactions if that is the subject of study.
Polyethyleneimine (PEI) 0.1% - 0.5% (v/v)[5][14]Pre-soak for filters to reduce ligand binding to the filter material itself.[5][11]Must be thoroughly washed away; can interfere if not used as a pre-treatment.
Tween-20 / Triton X-100 0.01% - 0.1% (v/v)[5]Non-ionic detergents that disrupt non-specific hydrophobic interactions.[9]Can solubilize membranes or alter receptor conformation at higher concentrations.[13]
Naloxone 10 µM[5]Unlabeled competitor used to define the level of non-specific binding.[5]Ensure concentration is high enough to saturate all specific receptor sites.

Table 2: Standard Assay Buffer Composition

ComponentTypical ConcentrationPurpose
Tris-HCl 50 mMBuffering agent to maintain physiological pH.
pH 7.4Mimics physiological conditions for optimal receptor binding.[5]
Protease Inhibitors Varies (e.g., 1x Cocktail)Prevents degradation of the receptor and peptide ligand.[14][15]
MgCl₂ 5 - 10 mMDivalent cation often required for maintaining optimal GPCR conformation and ligand binding.[11]
Experimental Protocols
Protocol 1: Membrane Preparation from Receptor-Expressing Cells
  • Grow cells expressing the opioid receptor of interest to confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]

  • Scrape cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail).[14]

  • Homogenize the cell suspension using a Dounce homogenizer on ice.[14]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[14]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[1][14]

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation step.[1]

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a BCA or Bradford assay.[1][5]

  • Aliquot and store the membrane preparation at -80°C until use.[1][14]

Protocol 2: Competitive this compound Binding Assay (Filtration Method)
  • Preparation:

    • Pre-soak glass fiber filter mats (e.g., GF/B) in 0.3% PEI for at least 30 minutes at 4°C.[11][14]

    • Prepare serial dilutions of your unlabeled this compound or other test compounds.

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radiolabeled ligand (at a concentration near its Kd), and 100 µL of membrane homogenate (50-200 µg protein).[1]

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Naloxone, 50 µL radiolabeled ligand, and 100 µL of membrane homogenate.[5][14]

    • Competition: Add 50 µL of your unlabeled test compound dilution, 50 µL radiolabeled ligand, and 100 µL of membrane homogenate.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1][4]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter mat using a cell harvester.[4][9]

    • Quickly wash the filters 3-5 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][4][6]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[4][9]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[6]

    • Plot the specific binding as a function of the unlabeled ligand concentration to determine the IC₅₀ value.

Visual Guides

Diagrams of Workflows and Pathways

Assay_Workflow Workflow for this compound Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer (Tris-HCl, BSA) p2 Prepare Ligands (Labeled this compound, Unlabeled Competitor) p3 Thaw Membrane Aliquots (on ice) p4 Pre-soak Filter Mat (in 0.3% PEI) a1 Pipette Reagents into 96-well Plate (Total, NSB, Competition) p4->a1 a2 Incubate to Reach Equilibrium (e.g., 60 min at 25°C) a1->a2 a3 Rapid Filtration over Pre-soaked Filter Mat a2->a3 a4 Wash Filters x5 with Ice-Cold Buffer a3->a4 d1 Add Scintillation Cocktail & Count Radioactivity (CPM) a4->d1 d2 Calculate Specific Binding (Total CPM - NSB CPM) d1->d2 d3 Plot Data & Determine IC50 / Ki Values d2->d3

Caption: Key steps in a typical this compound radioligand binding assay workflow.

Troubleshooting_NSB Troubleshooting Logic for High NSB cluster_ligand Step 1: Ligand Issues cluster_buffer Step 2: Buffer Issues cluster_filter Step 3: Filtration Issues cluster_wash Step 4: Washing Issues start High NSB Detected (>50% of Total) q1 Is Ligand Concentration > Kd? start->q1 s1 Action: Reduce Ligand Concentration q1->s1 Yes q2 Is Buffer Missing Blocking Agents? q1->q2 No s1->q2 s2 Action: Add 0.1% BSA and/or 0.05% Tween-20 q2->s2 Yes q3 Are Filters Pre-treated? q2->q3 No s2->q3 s3 Action: Pre-soak Filters in 0.3% PEI q3->s3 No q4 Is Washing Insufficient? q3->q4 Yes s3->q4 s4 Action: Increase Wash Volume and Repetitions q4->s4 Yes end_node NSB Reduced q4->end_node No s4->end_node

Caption: A decision tree for systematically troubleshooting high non-specific binding.

GPCR_Signaling Opioid Receptor (GPCR) Signaling Cascade cluster_gprotein Heterotrimeric G-protein ligand This compound (Agonist) receptor Extracellular Transmembrane Intracellular ligand->receptor:f0 Binding g_protein Inactive G-protein (GDP-bound) receptor:f2->g_protein Activation (GDP -> GTP exchange) g_alpha Gα-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector (e.g., Adenylyl Cyclase) g_alpha->effector Modulation g_beta_gamma->effector response Cellular Response (e.g., ↓ cAMP, Ion Channel Modulation) effector->response Signal Transduction

Caption: Simplified signaling pathway for an opioid GPCR upon agonist binding.

References

Technical Support Center: Azo-enkephalin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Azo-enkephalin purification protocols.

Introduction to this compound

This compound is a synthetic, semi-rigid analog of the endogenous opioid pentapeptide, enkephalin.[1][2] It typically features an azo-bridge that introduces conformational constraints, often between the tyrosine at position 1 and the phenylalanine at position 4.[1] This modification is crucial for studying the biologically active conformation of enkephalins and their interaction with opioid receptors.[1][3] Like other enkephalins, its primary biological targets are the delta and mu opioid receptors, which are G-protein-coupled receptors involved in pain modulation.[2][4][5]

Purification of this synthetic peptide is critical to remove impurities from the synthesis process, such as deletion peptides, truncated sequences, and residual chemical reagents.[6] The most common purification techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE) for sample cleanup.[6][7]

General Purification Troubleshooting & FAQs

This section addresses common issues that can arise during the purification of this compound, regardless of the specific method used.

Q1: My overall yield of purified this compound is very low. What are the potential causes?

A1: Low yield can stem from several stages of the process. Key factors include incomplete synthesis, degradation of the peptide during cleavage or handling, suboptimal purification conditions leading to product loss, or precipitation of the peptide. It's crucial to analyze the crude product first to ensure the synthesis was successful before proceeding to purification.

Q2: How can I assess the purity of my this compound sample?

A2: The standard method for assessing peptide purity is analytical RP-HPLC, typically using a C18 column and a water/acetonitrile (B52724) gradient with an ion-pairing agent like trifluoroacetic acid (TFA).[6][] Purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks detected at a specific wavelength (usually 210-220 nm).[6] Mass spectrometry should be used to confirm the identity of the main peak.

Q3: My purified this compound shows poor solubility. How can I address this?

A3: Peptide solubility is highly dependent on its amino acid sequence and pH. Most peptides are soluble in ultrapure water.[] If you encounter issues, first analyze the peptide's sequence for hydrophobic or acidic/basic residues. For hydrophobic peptides, adding organic solvents like acetonitrile, isopropanol, or DMSO may help. For acidic or basic peptides, adjusting the pH of the buffer can significantly improve solubility. Always start with small aliquots to find the optimal solvent.

Method-Specific Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Troubleshooting

RP-HPLC is the most common technique for high-resolution peptide purification.[6]

Q4: The this compound peak is broad or tailing in my chromatogram. What's wrong?

A4:

  • Broad Peaks: This can be caused by a gradient that is too steep, leading to abrupt elution.[9] Try a shallower gradient. It may also indicate on-column denaturation or aggregation.[10] Consider adjusting the temperature or mobile phase composition.

  • Peak Tailing: This is often due to interactions between basic amino acid residues in the peptide and free silanol (B1196071) groups on the silica-based column packing. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA. TFA protonates acidic side chains and forms ion pairs with basic ones, masking the silanol interactions and improving peak shape.[]

Q5: I am observing a drifting baseline during my gradient elution.

A5: Baseline drift, especially at low UV wavelengths (210-220 nm), is common when using TFA. This occurs because the absorbance of TFA changes as the concentration of the organic solvent (acetonitrile) increases. To mitigate this, ensure both your aqueous (A) and organic (B) mobile phases contain the same concentration of TFA (e.g., 0.1%).[]

Q6: My this compound is not retained on the C18 column and elutes in the void volume.

A6: This indicates the peptide is too polar for the column under the starting conditions. Ensure your initial mobile phase is highly aqueous (e.g., 95% water / 5% acetonitrile with 0.1% TFA) to promote binding. If the issue persists, this compound may be extremely polar, though this is less likely for this class of molecules. Confirm the correct column is installed and properly equilibrated.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is an effective method for sample cleanup, concentration, and fractionation before a final polishing step like HPLC.[7][11]

Q7: The recovery of this compound from my SPE cartridge is low.

A7: Low recovery can be due to several factors:

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the peptide from the sorbent. Increase the percentage of organic solvent (e.g., acetonitrile) in your elution buffer.[12] Performing multiple, small-volume elutions can also improve recovery.[12]

  • Analyte Breakthrough: The peptide may not have been fully retained during the loading step. This happens if the sample is loaded in a solvent that is too strong (too much organic content) or if the flow rate is too high.[12] Ensure the sample is dissolved in a weak, highly aqueous solution for loading.

  • Irreversible Binding: The peptide may be binding irreversibly to the sorbent. This is less common with standard reversed-phase sorbents but can occur. Try a different sorbent chemistry (e.g., C8 instead of C18).[7]

Q8: My final eluted sample still contains many impurities after SPE.

A8: This suggests the washing step was not effective enough. The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the target this compound. You may need to optimize the wash step by gradually increasing the organic solvent concentration. A typical wash solvent for C18 SPE might be 10-20% acetonitrile in water with 0.1% TFA.

Affinity Chromatography Troubleshooting

While less common for synthetic peptides, affinity-based methods can be used, especially if this compound is synthesized with an affinity tag (e.g., a light-responsive Azo-tag).[13][14]

Q9: this compound is not binding to the affinity column.

A9:

  • Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer may be preventing the interaction between the tag and the ligand.[15] Review the manufacturer's protocol for the specific affinity resin.

  • Blocked Affinity Tag: The azo-bridge or other parts of the peptide's conformation may be sterically hindering the affinity tag from accessing the resin.[16] Consider purification under denaturing conditions if the tag is suspected to be hidden within the peptide's fold.

  • Column Overload: Loading too much crude protein can exceed the binding capacity of the resin.[17] Try loading less sample or using a larger column volume.

Q10: The this compound elutes as a broad peak or requires harsh conditions that cause denaturation.

A10:

  • Broad Elution Peak: This can indicate slow dissociation kinetics.[10] Try pausing the flow for a few minutes after applying the elution buffer to allow more time for the peptide to dissociate from the resin.[15]

  • Harsh Elution: If elution requires very low pH or other harsh conditions that damage the peptide, consider alternative elution strategies.[17] For example, use a competitive eluent if available. For pH-sensitive peptides, collect fractions into a neutralization buffer.[10]

Data and Parameters

Table 1: Typical RP-HPLC Columns for Peptide Purification

Column TypeParticle Size (µm)Pore Size (Å)Best Suited For
C18 3 - 10100 - 300General purpose; good for peptides < 4 kDa.[]
C8 3 - 10100 - 300Less retentive than C18; good for more hydrophobic peptides.[]
C4 5 - 10300Low hydrophobicity; ideal for large, hydrophobic peptides > 5 kDa.[]

Table 2: Common Mobile Phase Modifiers in RP-HPLC

ModifierTypical ConcentrationFunctionNotes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent, improves peak shape.[]Can cause signal suppression in mass spectrometry.[9]
Formic Acid (FA) 0.1%Provides acidic pH.Better for LC-MS applications as it is more volatile.
Acetic Acid 0.1 - 1%Alternative mobile phase system.[]Can provide different selectivity compared to TFA.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound
  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of DMSO or acetonitrile can be added. Filter the sample through a 0.45 µm filter.

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 5 column volumes.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 40-60 minutes.

    • Follow with a steep wash gradient to 95% B to elute any remaining hydrophobic impurities.

    • Return to initial conditions (5% B) and re-equilibrate.

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) throughout the gradient where peaks are detected (e.g., at 214 nm).

  • Analysis: Analyze collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing pure this compound.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a powder.[6]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound
  • Cartridge Selection: Choose a reversed-phase cartridge (e.g., C18, 100-500 mg sorbent mass) based on the sample amount.

  • Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol (B129727) or acetonitrile, ensuring the sorbent is fully wetted.[12][18]

  • Equilibration: Equilibrate the cartridge with 2-3 column volumes of the initial loading solvent (e.g., 0.1% TFA in water). Do not let the sorbent bed dry out.[18]

  • Sample Loading: Dissolve the crude peptide in a minimal volume of a highly aqueous solution (e.g., 5% acetonitrile in 0.1% TFA water). Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[12]

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 10% acetonitrile in 0.1% TFA water) to remove salts and highly polar impurities.[12]

  • Elution: Elute the this compound with 1-2 column volumes of a stronger solvent (e.g., 60% acetonitrile in 0.1% TFA water).[12] Collect the eluate. This step can be optimized to fractionate impurities from the target peptide.[7]

Visualized Workflows and Pathways

Enkephalin_Signaling_Pathway Enkephalin Signaling Pathway cluster_membrane Cell Membrane receptor Opioid Receptor (μ or δ) gi_protein Gi Protein (α, β, γ subunits) receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase αi inhibits ion_channel Ion Channel (e.g., K+, Ca2+) gi_protein->ion_channel βγ modulates camp cAMP adenylyl_cyclase->camp Conversion Blocked cellular_response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) ion_channel->cellular_response enkephalin This compound enkephalin->receptor Binds atp ATP atp->adenylyl_cyclase camp->cellular_response

Caption: Simplified signaling pathway of this compound via Gi-coupled opioid receptors.

Purification_Workflow This compound Purification Workflow synthesis Crude Peptide (Post-Synthesis & Cleavage) dissolution Dissolution & Filtration synthesis->dissolution spe SPE Cleanup (Desalting & Initial Purification) dissolution->spe hplc Preparative RP-HPLC (High-Resolution Purification) spe->hplc analysis Fraction Analysis (Analytical HPLC & Mass Spec) hplc->analysis analysis->hplc Re-purify pooling Pool Pure Fractions analysis->pooling Purity > 95% lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Logic: Low HPLC Peak Area cluster_purification Purification Issues start Low Peak Area/ No Peak Detected check_crude Analyze Crude Sample (Analytical HPLC / MS) start->check_crude synthesis_ok Is Target Peptide Present in Crude Sample? check_crude->synthesis_ok check_solubility Sample Precipitation? synthesis_ok->check_solubility Yes synthesis_fail Outcome: Synthesis Failure Review synthesis protocol synthesis_ok->synthesis_fail No improve_sol Action: Improve Solubility (Add organic, adjust pH) check_solubility->improve_sol Yes check_binding Check Flow-Through/ Early Fractions check_solubility->check_binding No binding_issue Peptide in Flow-Through? check_binding->binding_issue adjust_binding Action: Adjust Loading Conditions (Less organic, slower flow rate) binding_issue->adjust_binding Yes check_elution Check Late Fractions/ Column Wash binding_issue->check_elution No elution_issue Peptide in Wash? check_elution->elution_issue adjust_elution Action: Use Stronger Elution (Steeper gradient, more organic) elution_issue->adjust_elution Yes

Caption: Troubleshooting flowchart for low or absent this compound peak in HPLC.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: Native Enkephalins vs. Azo-Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the opioid receptor binding affinities of native enkephalins, [Met]-enkephalin and [Leu]-enkephalin, with their photoswitchable analogs, often referred to as Azo-enkephalins. The development of photoswitchable ligands, which can be activated or deactivated with light, represents a significant advancement in pharmacology, offering precise spatiotemporal control of receptor activity. This document summarizes key binding affinity data, outlines the experimental methodologies used to obtain this data, and visualizes the relevant biological and experimental pathways.

Executive Summary

Native enkephalins, [Met]-enkephalin and [Leu]-enkephalin, are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors, primarily the μ (mu) and δ (delta) receptors. They typically exhibit high, nanomolar affinity for these receptors. While the term "Azo-enkephalin" does not correspond to a specific, widely studied compound in the published literature, it generally refers to enkephalin derivatives that incorporate a photoswitchable moiety, such as an azobenzene (B91143) group, to allow for photochemical control of their biological activity. Data on true azobenzene-containing enkephalins is sparse. However, studies on other photosensitive enkephalin analogs, such as those containing diazomethyl ketone or azido (B1232118) groups, indicate that chemical modification to introduce photoswitchable properties often leads to a significant decrease in binding affinity, shifting it from the nanomolar to the micromolar range. This reduction in affinity is a critical consideration in the design and application of photopharmacological tools.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of native enkephalins for the three major opioid receptors: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity. Data for photoswitchable analogs is presented qualitatively due to the limited availability of precise Ki values in the literature.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[Met]-enkephalin ~1.5 - 25~1.0 - 15>10,000
[Leu]-enkephalin ~1.7 - 20[1]~0.9 - 4[1]>10,000[1]
Photoswitchable Analogs
Diazomethyl ketone derivative of Leu-enkephalinMicromolar affinity[2]Micromolar affinity[2]Not Reported
2-nitro-4-azidophenyl derivative of D-Ala2-Leu5-enkephalinNanomolar affinity[3]Nanomolar affinity[3]Not Reported

Note: Ki values for native enkephalins can vary between studies due to different experimental conditions, such as the tissue preparation, radioligand used, and assay buffer composition. The values presented represent a range found in the literature.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

1. Membrane Preparation:

  • Brain tissue (e.g., from rat) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes, which contain the opioid receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the opioid receptor of interest (e.g., [³H]DAMGO for the μ-receptor, [³H]DPDPE for the δ-receptor), and varying concentrations of the unlabeled compound being tested (the "competitor," e.g., [Met]-enkephalin or an this compound analog).

  • Total binding is measured in wells containing only the membranes and the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand to saturate all specific binding sites.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

  • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Opioid Receptor Signaling Pathway

G Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ, δ, κ) Enkephalin->OpioidReceptor Binds to G_protein G-protein (Gi/Go) OpioidReceptor->G_protein Activates AdenylateCyclase Adenylyl Cyclase G_protein->AdenylateCyclase Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_protein->IonChannel Modulates cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase CellularResponse Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->CellularResponse Leads to (decreased) IonChannel->CellularResponse Leads to

Caption: Simplified signaling pathway of enkephalin binding to opioid receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (from brain tissue) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Incubation Competitor Competitor Ligand (Enkephalin or Analog) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Analysis of Azo-Enkephalin and Linear Enkephalin Analogs in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A novel, semi-rigid azo-enkephalin analog, featuring a covalent azo-bridge between the tyrosine at position 1 and the phenylalanine at position 4, has demonstrated significant biological activity, sparking interest in its potential as a structurally constrained opioid peptide. This guide provides a comparative overview of the biological activity of this this compound against its linear counterparts, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the conformational constraints imposed by the azo-bridge influence the interaction of enkephalin with opioid receptors, ultimately affecting its biological function.

Quantitative Comparison of Biological Activity

The introduction of an azo bridge into the enkephalin structure creates a semi-rigid molecule. This structural constraint is hypothesized to lock the peptide into a conformation that is favorable for receptor binding, potentially leading to enhanced potency and stability compared to flexible linear analogs.

AnalogModificationReceptor Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Analgesic Activity (in vivo)
This compound Azo-bridge between Tyr¹ and Phe⁴Data not available in reviewed literatureData not available in reviewed literatureReported to be "very active" in in vivo tests[1]
[Leu⁵]enkephalin Linear, endogenous~1.5 (δ), ~50 (μ)Varies by assayWeak and transient due to rapid degradation
[Met⁵]enkephalin Linear, endogenous~4 (δ), ~100 (μ)Varies by assayWeak and transient due to rapid degradation
DAMGO Linear, synthetic μ-agonist~1-2 (μ), >1000 (δ)~10-20 (GPI assay)Potent μ-selective analgesia
DPDPE Cyclic, synthetic δ-agonist>1000 (μ), ~1-5 (δ)~1-10 (MVD assay)Potent δ-selective analgesia

Note: The table above summarizes representative data from various sources. Specific values can vary depending on the experimental conditions. The data for this compound is qualitative based on the available literature.

Experimental Protocols

The biological activity of enkephalin analogs is typically assessed through a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments relevant to the compounds discussed.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype (μ, δ, or κ).

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the assay buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ receptors or [³H]DPDPE for δ receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a linear enkephalin analog).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay

This functional assay primarily assesses the agonist activity of compounds at the μ-opioid receptor.

  • Tissue Preparation: A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Electrical Stimulation: The ileum is subjected to electrical field stimulation, which causes contractions of the longitudinal smooth muscle. These contractions are recorded using an isotonic transducer.

  • Drug Application: After a stable baseline of contractions is achieved, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.

  • Measurement of Inhibition: The inhibitory effect of the compound on the electrically induced contractions is measured.

  • Data Analysis: The concentration of the compound that produces a 50% inhibition of the contractile response (IC₅₀) is determined. This value is a measure of the compound's potency as a μ-opioid agonist.

In Vivo Analgesia Assay (e.g., Hot Plate Test)

This assay evaluates the analgesic effect of a compound in a living animal model.

  • Animal Acclimation: Animals (e.g., mice or rats) are acclimated to the testing environment to minimize stress-induced responses.

  • Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (e.g., licking its paws or jumping) is measured by placing it on a heated surface (the hot plate, typically maintained at a constant temperature, e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound is administered to the animal through a specific route (e.g., intracerebroventricularly, intravenously, or intraperitoneally).

  • Post-Treatment Measurement: At various time points after drug administration, the animal's response latency on the hot plate is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose of the compound that produces a 50% of the maximum possible effect (ED₅₀) can be determined.

Signaling Pathways and Experimental Workflows

The biological effects of enkephalin analogs are mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist initiates a cascade of intracellular signaling events.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (this compound or Linear Analog) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates K_Efflux K⁺ Efflux K_Channel->K_Efflux Mediates PKA PKA cAMP->PKA Activates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_Influx->Reduced_Neurotransmitter_Release Leads to (inhibition of) Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Reduced_Excitability->Reduced_Neurotransmitter_Release Contributes to

Caption: Opioid receptor signaling pathway.

The experimental workflow for assessing the biological activity of a novel enkephalin analog typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., GPI, MVD - Determine IC50) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Analgesia_Test Analgesia Testing (e.g., Hot Plate, Tail Flick) Functional_Assay->Analgesia_Test Side_Effect_Profile Side Effect Profiling (e.g., Sedation, Tolerance) Analgesia_Test->Side_Effect_Profile Side_Effect_Profile->SAR_Analysis Conclusion Conclusion on Biological Activity SAR_Analysis->Conclusion

Caption: Experimental workflow for enkephalin analog evaluation.

References

Safety Operating Guide

Proper Disposal of Azo-enkephalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Azo-enkephalin, a synthetic opioid peptide analog. Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and disposal protocols to mitigate potential risks to personnel and the environment. Due to the limited availability of specific safety data for this compound, these procedures are based on best practices for the disposal of potent biologically active compounds, opioid peptides, and chemicals with similar structural motifs.

This compound is a semi-rigid structural analog of [Leu5] enkephalin.[1] Like other enkephalins, it is a pentapeptide involved in regulating pain sensation by acting as a ligand for opioid receptors in the body.[2] The introduction of an azo-bridge into the peptide structure warrants careful handling, as azo compounds can have unique reactivity and thermal stability properties.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[3]

  • Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[3]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3] Should the material not be released into the environment.[3]

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous waste.[4]

1. Waste Identification and Segregation:

  • Categorization: Treat all this compound waste as hazardous chemical waste. Due to its opioid activity, it should be managed with the same level of caution as other controlled substances, although its specific scheduling may not be defined.

  • Waste Streams: Segregate waste into the following categories:

    • Bulk this compound: Unused, expired, or off-specification this compound.

    • Trace-Contaminated Waste: Items such as empty vials, weigh boats, pipette tips, gloves, and other disposable labware that have come into contact with this compound.

2. Disposal of Bulk this compound:

  • Do Not Dispose Down the Drain: Aqueous solutions containing toxic chemicals must be disposed of through a hazardous waste management program.[5] Do not dispose of this type of waste down the drain.[5]

  • Hazardous Waste Container: Place the solid this compound or its concentrated solutions into a designated hazardous waste container. This is typically a black container for hazardous pharmaceutical waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Disposal of Trace-Contaminated Waste:

  • Dedicated Container: Place all trace-contaminated items into a dedicated waste container for hazardous drugs.[6] These are often yellow containers for trace chemotherapy waste or black containers for hazardous pharmaceutical waste.

  • Sharps: Needles and syringes should be disposed of in a NIOSH HD waste container.[6]

  • Labeling: Label the container appropriately to indicate that it contains trace hazardous drug waste.

4. Final Disposal:

  • Consult EHS: Contact your institution's environmental manager or EHS office for specific guidance on the collection and disposal procedures for hazardous pharmaceutical waste.[6]

  • Licensed Disposal Vendor: The collected hazardous waste will be managed by a licensed hazardous waste disposal vendor, who will typically incinerate the material at a permitted facility.[7] Incineration is the preferred method for destroying pharmaceutical ingredients.[8]

Summary of this compound Characteristics

PropertyInformationSource
Chemical Name This compound[1]
Synonyms [Leu5] enkephalin analog with azo-bridge[1]
Molecular Formula Not explicitly found, but related to enkephalins (e.g., Leu-Enkephalin: C28H37N5O7)[3]
Appearance Likely a solid, similar to other lyophilized peptides.[3]
Biological Activity Analgesic, binds to opioid receptors.[1]
Primary Hazard Potent biologically active opioid peptide.[1][2]
Specific Hazards As an azo compound, potential for thermal decomposition or reactivity with strong oxidizing agents.General chemical knowledge
Storage Store in a freezer, desiccated, and protected from light.[9]

Disposal Workflow

AzoEnkephalinDisposal cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal Start This compound Waste Generated Identify Identify Waste Type Start->Identify Bulk Bulk or Concentrated this compound Identify->Bulk Unused/Expired Product Trace Trace-Contaminated Materials (Gloves, Vials, Pipettes) Identify->Trace Contaminated Labware HW_Container Place in Labeled Hazardous Waste Container (Black) Bulk->HW_Container Trace_Container Place in Labeled Trace HD Waste Container (Yellow/Black) Trace->Trace_Container EHS Contact Institutional EHS for Pickup HW_Container->EHS Trace_Container->EHS Incineration Disposal by Licensed Hazardous Waste Vendor (Incineration) EHS->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for institutional policies and federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。